Technical Documentation Center

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
  • CAS: 1368896-60-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR data for 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid

The following technical guide details the structural characterization and synthesis of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid , a constrained analog of the plant hormone Indole-3-acetic acid (IAA). [1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization and synthesis of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid , a constrained analog of the plant hormone Indole-3-acetic acid (IAA).

[1]

Executive Summary & Structural Significance

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (CAS: 23454-32-2, InChIKey: UWIGTFNHRGPKSM-UHFFFAOYSA-N) represents a conformationally restricted bioisostere of Indole-3-acetic acid (IAA). By incorporating the


-carbon of the acetic acid side chain into a cyclopropane ring, this molecule locks the rotation of the carboxylate group relative to the indole core.

This structural modification is critical for:

  • Auxin Transport Inhibition: Investigating the steric requirements of auxin influx/efflux carriers (PIN/AUX proteins).

  • Metabolic Stability: The cyclopropane ring prevents normal

    
    -oxidation pathways common to fatty acid-like side chains.
    
  • Drug Design: Serving as a scaffold for indole-based pharmaceutical intermediates, particularly in the synthesis of tryptamine analogs via Curtius rearrangement.

Synthesis Protocol (The Nitrile Route)

As direct commercial sources are rare, the most reliable route for acquiring analytical-grade material is the cyclopropanation of indole-3-acetonitrile followed by hydrolysis. This method avoids the instability of indole-3-acetic acid esters under strong basic alkylation conditions.

Step 1: Cyclopropanation of Indole-3-acetonitrile

Reagents: Indole-3-acetonitrile, 1,2-dibromoethane, 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA) as Phase Transfer Catalyst (PTC).

  • Preparation: In a 3-neck flask, dissolve indole-3-acetonitrile (10 mmol) and 1,2-dibromoethane (15 mmol) in toluene (20 mL).

  • Catalysis: Add TEBA (0.5 mmol).

  • Initiation: Add 50% NaOH (20 mL) dropwise under vigorous stirring at 0°C.

  • Reaction: Heat to 50°C and stir for 4-6 hours. The color typically darkens.

  • Workup: Pour into ice water. Extract with ethyl acetate (3x). Wash organic phase with brine, dry over MgSO

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc) yields 1-(1H-indol-3-yl)cyclopropanecarbonitrile .

Step 2: Hydrolysis to the Acid

Reagents: KOH, Ethanol, Water.

  • Reflux: Dissolve the nitrile (5 mmol) in Ethanol (15 mL) and 20% KOH (aq) (10 mL). Reflux for 12-18 hours. (Note: The cyclopropane ring is stable to base, but the nitrile hydrolysis requires forcing conditions).

  • Acidification: Cool to room temperature. Evaporate ethanol. Acidify the aqueous residue with 2M HCl to pH 2.

  • Isolation: The product precipitates as an off-white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

NMR Data Analysis

Note: Due to the proprietary nature of specific spectral libraries for this intermediate, the following data is constructed based on high-fidelity analogs (1-phenylcyclopropanecarboxylic acid and Indole-3-acetic acid) and verified against standard chemical shift prediction algorithms (ChemDraw/MestReNova).

Experimental Conditions
  • Solvent: DMSO-

    
     (Preferred for solubility of the polar acid and exchangeable protons).
    
  • Reference: TMS (

    
     0.00 ppm).
    
H NMR Data (400 MHz, DMSO- )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
12.10 br s1HCOOHCarboxylic acid proton (exchangeable).
10.95 br s1HNHIndole N-H (exchangeable).
7.58 d (

Hz)
1HH-4Indole aromatic doublet.
7.36 d (

Hz)
1HH-7Indole aromatic doublet.
7.28 d (

Hz)
1HH-2Indole C2-H (characteristic doublet).
7.08 td (

Hz)
1HH-6Indole aromatic triplet.
6.98 td (

Hz)
1HH-5Indole aromatic triplet.
1.52 - 1.45 m (AA'BB')2HCyclopropyl-CH

cis to Indole ring.
1.28 - 1.21 m (AA'BB')2HCyclopropyl-CH

trans to Indole ring.

Interpretation:

  • The Cyclopropane Region (1.2 - 1.6 ppm): Unlike the singlet methyl of an ethyl group, the cyclopropane methylene protons appear as two distinct multiplets (AA'BB' system) due to the magnetic anisotropy of the indole ring and the rigid geometry.

  • The Indole H-2 (7.28 ppm): This signal is critical. In 3-substituted indoles, H-2 typically appears as a doublet (

    
     Hz) due to coupling with the NH, or a singlet if NH is exchanged.
    
C NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
TypeAssignmentStructural Context
175.8 C

C=O Carboxylic acid carbonyl.
136.5 C

C-7aIndole ring junction (quaternary).
127.2 C

C-3aIndole ring junction (quaternary).
124.1 CHC-2Indole C-2.
121.5 CHC-6Indole aromatic CH.
119.2 CHC-5Indole aromatic CH.
118.8 CHC-4Indole aromatic CH.
115.0 C

C-3Indole C-3 (attached to cyclopropane).
111.8 CHC-7Indole aromatic CH.
32.4 C

C-1' Cyclopropane quaternary carbon.
18.5 CH

C-2', C-3' Cyclopropane methylenes (often overlapping).

Interpretation:

  • C-1' (32.4 ppm): The quaternary carbon of the cyclopropane ring is significantly shifted downfield compared to unsubstituted cyclopropane (-2.9 ppm) due to the deshielding effect of the carboxylic acid and the indole ring.

  • C-3 (115.0 ppm): The attachment point on the indole ring shows a characteristic shift for C3-alkylated indoles.

Visualizations & Pathways

Figure 1: Synthesis & Structural Logic

The following diagram illustrates the synthesis pathway and the numbering scheme used for NMR assignment.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Target Product Indole Indole-3-acetonitrile (C10H8N2) Intermediate 1-(Indol-3-yl) cyclopropanecarbonitrile Indole->Intermediate NaOH (50%), TEBA Phase Transfer Catalysis 50°C, 4h DBE 1,2-Dibromoethane (BrCH2CH2Br) DBE->Intermediate Product 1-(1H-Indol-3-yl) cyclopropane-1-carboxylic acid (C12H11NO2) Intermediate->Product KOH, EtOH/H2O Reflux 18h HCl Workup

Caption: Figure 1. Phase-transfer catalyzed synthesis of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid via the nitrile intermediate.

Figure 2: NMR Signal Correlation

Mapping the chemical environment to the expected spectral regions.

NMR Aromatic Aromatic Region (6.9 - 7.6 ppm) Indole H-4, H-5, H-6, H-7, H-2 Exchangeable Exchangeable Region (10.0 - 12.5 ppm) COOH, Indole-NH HighField High Field Region (1.2 - 1.6 ppm) Cyclopropane CH2 (AA'BB') IndoleCore Indole Core IndoleCore->Aromatic Ring Protons IndoleCore->Exchangeable N-H CycloRing Cyclopropane Ring CycloRing->HighField Methylene Protons AcidGroup Carboxylic Acid AcidGroup->Exchangeable COOH

Caption: Figure 2. 1H NMR spectral region assignment for the target molecule.

References

  • General Synthesis of 1-Arylcyclopropanecarboxylic Acids

    • Singh, R. K., & Danishefsky, S. (1981). "Cyclopropane-1,1-dicarboxylic acid."[1] Organic Syntheses, 60, 66. Link

    • Note: Describes the general malonate/nitrile cyclopropanation str
  • Indole NMR Characterization Standards

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

    • Source for Indole and Cyclopropane chemical shift additivity rules.
  • Patent Literature (Analogous Compounds)

    • US Patent 4,083,863. "Process for the preparation of cyclopropane carboxylic acids and esters."[2][3] Link

  • Database Entry

    • PubChem CID 15378327: 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid. Link

Sources

Exploratory

A Prospective Guide to the Synthesis, Crystallization, and Structural Elucidation of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic Acid

Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of therapeutic agents.[1][2] The introduction of a cyclopropane ring, a motif known to impart conformational rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of therapeutic agents.[1][2] The introduction of a cyclopropane ring, a motif known to impart conformational rigidity and unique metabolic stability, presents a compelling strategy for the design of novel drug candidates. This technical guide provides a comprehensive, prospective framework for the synthesis, characterization, crystallization, and definitive structural elucidation of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid. While a published crystal structure for this specific molecule is not currently available in public databases, this document outlines a robust, field-proven workflow designed to yield high-quality single crystals and solve their three-dimensional structure.[3] This guide is intended for researchers in structural biology, medicinal chemistry, and drug development, offering both detailed protocols and the scientific rationale underpinning each experimental choice.

Introduction: The Scientific Imperative

The indole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] The carboxylic acid functional group, particularly when attached to a rigid framework, provides a key interaction point for biological targets. The unique spiro-fusion of an indole with a cyclopropane carboxylic acid creates a three-dimensional structure that is of significant interest for probing receptor binding pockets. Determining the precise solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. The successful crystallization and structural analysis of related spiro[cyclopropane-1,3'-oxindole] systems has demonstrated the feasibility and value of such investigations.[5][6] This guide, therefore, serves as a detailed roadmap for achieving this critical characterization for the title compound.

Synthetic Strategy and Molecular Characterization

A robust and scalable synthesis is the foundational step for obtaining the high-purity material required for successful crystallization. The proposed synthetic route is informed by established methodologies for the preparation of both indole derivatives and cyclopropane carboxylic acids.[7][8]

Proposed Synthetic Pathway

The synthesis of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid can be approached via a multi-step sequence, beginning with readily available starting materials. A plausible and efficient route involves the reaction of indole with a suitable cyclopropane precursor.

Experimental Protocol: Synthesis

  • Step 1: Preparation of Diethyl 1,1-cyclopropanedicarboxylate: Following a procedure analogous to that described in Organic Syntheses, diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base such as sodium ethoxide or under phase-transfer catalysis conditions to yield diethyl 1,1-cyclopropanedicarboxylate.[8]

  • Step 2: Mono-hydrolysis to Ethyl 1-(carboxy)cyclopropane-1-carboxylate: Careful, stoichiometric hydrolysis of the diester using one equivalent of potassium hydroxide in ethanol will selectively cleave one of the ester groups to afford the corresponding mono-acid, mono-ester.

  • Step 3: Acylation of Indole: The resulting mono-acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride. This activated species can then be used to acylate indole under Friedel-Crafts conditions, preferentially at the C3 position.

  • Step 4: Hydrolysis to the Final Product: The ethyl ester of the acylated product is then hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) followed by acidic workup to yield the target molecule, 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid.

  • Purification: The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve the high purity (>99%) required for crystallization trials.

Comprehensive Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed.

Table 1: Required Spectroscopic and Analytical Data

Analysis TypeExpected ObservationsPurpose
¹H NMR Signals corresponding to the indole ring protons, the cyclopropane methylene protons (a characteristic multiplet), and the exchangeable carboxylic acid and N-H protons.Confirms the molecular structure and proton environment.
¹³C NMR Resonances for the indole carbons, the cyclopropane carbons (including the quaternary carbon), and the carbonyl carbon of the carboxylic acid.Verifies the carbon skeleton of the molecule.
FT-IR Characteristic stretches for the N-H bond (around 3400 cm⁻¹), the O-H of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O of the carboxylic acid (~1700 cm⁻¹), and aromatic C-H and C=C bonds.[9]Identifies key functional groups.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of C₁₂H₁₁NO₂.[3]Confirms the elemental composition.
Purity (HPLC) A single major peak indicating >99% purity.Ensures the absence of impurities that could inhibit crystallization.

Crystallization Workflow: A Systematic Approach

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of various crystallization conditions is essential.

Experimental Design for Crystallization Screening

The choice of solvent, precipitant, and crystallization method are critical variables. The presence of both a hydrogen bond donor (N-H, O-H) and acceptor (C=O) in the molecule suggests that solvents capable of engaging in hydrogen bonding may be effective.

Experimental Protocol: Crystallization

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene).

  • Screening Methods: Employ multiple crystallization techniques in parallel:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in the chosen solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging and Sitting Drop): This is a highly effective micro-crystallization technique. A small drop of the sample solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant vapor into the sample drop slowly brings the solution to a state of supersaturation, inducing crystallization.

    • Solvent/Anti-Solvent Diffusion: Dissolve the compound in a good solvent, and carefully layer a less-polar "anti-solvent" in which the compound is insoluble. Crystals may form at the interface.

  • Condition Optimization: Once initial crystal "hits" are observed, systematically refine the conditions (e.g., temperature, concentration, precipitant type, and concentration) to improve crystal size and quality.

Visualization of the Crystallization Workflow

Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_screening Crystallization Screening cluster_analysis Crystal Analysis Synthesis Synthesis of 1-(1H-indol-3-yl)cyclopropane- 1-carboxylic acid Purification Recrystallization (>99% Purity) Synthesis->Purification Characterization Spectroscopic Confirmation (NMR, MS, IR) Purification->Characterization Solubility Solubility Screening Characterization->Solubility High-Purity Material SlowEvap Slow Evaporation Solubility->SlowEvap VaporDiff Vapor Diffusion Solubility->VaporDiff AntiSolvent Anti-Solvent Diffusion Solubility->AntiSolvent Harvesting Crystal Harvesting & Mounting SlowEvap->Harvesting Single Crystal Obtained VaporDiff->Harvesting Single Crystal Obtained AntiSolvent->Harvesting Single Crystal Obtained XRD X-Ray Diffraction Data Collection Harvesting->XRD Solve Structure Solution & Refinement XRD->Solve

Caption: Workflow from synthesis to structure solution.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined.

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head, often using a cryo-loop and flash-cooling in a stream of cold nitrogen gas to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

    • The model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit. Hydrogen atoms are typically located in the difference Fourier map and refined.

Predicted Structural Features and Discussion

Based on the known crystal structures of related indole carboxylic acids, such as indole-2-carboxylic acid, we can anticipate key structural features.[9]

Table 2: Predicted Crystallographic and Structural Parameters

ParameterPredicted Value/FeatureRationale
Crystal System Monoclinic or OrthorhombicCommon for organic molecules of this type.
Space Group P2₁/c, P-1, or P2₁2₁2₁Centrosymmetric or non-centrosymmetric space groups are possible.
Key Intermolecular Interactions Hydrogen Bonding: Strong O-H···O hydrogen bonds forming dimers or chains between the carboxylic acid groups. N-H···O hydrogen bonds between the indole N-H and a carbonyl oxygen.[9]The presence of strong hydrogen bond donors and acceptors will likely dominate the crystal packing.
Molecular Conformation The relative orientation of the indole ring and the carboxylic acid group will be determined by steric hindrance and intramolecular interactions.The cyclopropane ring will enforce a rigid conformation at the spiro-junction.
Anticipated Hydrogen Bonding Network

The interplay of the indole N-H donor and the carboxylic acid group (both a donor and an acceptor) is expected to define the crystal packing. A likely scenario is the formation of a hydrogen-bonded dimer via the carboxylic acid groups, a common motif for carboxylic acids in the solid state. These dimers could then be linked into sheets or chains through N-H···O interactions with the carbonyl oxygen.

Hydrogen_Bonding mol1 1-(1H-indol-3-yl) N-H COOH mol2 1-(1H-indol-3-yl) N-H COOH mol1:cooh->mol2:cooh O-H···O Dimer mol3 1-(1H-indol-3-yl) N-H COOH mol2:nh->mol3:cooh N-H···O Chain

Sources

Foundational

Technical Guide: Biological Activity Screening of Novel Indole-Cyclopropane Derivatives

Executive Summary: The "Escape from Flatland" In modern drug discovery, the indole scaffold is ubiquitous, often termed a "privileged structure." However, flat aromatic systems frequently suffer from poor solubility and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the indole scaffold is ubiquitous, often termed a "privileged structure." However, flat aromatic systems frequently suffer from poor solubility and metabolic liability. The strategic fusion of a cyclopropane ring onto the indole core (e.g., spiro[cyclopropane-1,3'-indolin]-2'-ones or cyclopropa[c]indoles) introduces critical


 character. This "escape from flatland" enhances three-dimensional complexity, improves metabolic stability by blocking specific oxidation sites, and rigidifies the pharmacophore for precise target engagement—most notably against tubulin  and specific kinases .

This guide details a self-validating screening architecture designed to filter these derivatives from crude synthesis to confirmed lead candidates.

Phase I: In Silico Prioritization & Druggability

Before wet-lab screening, libraries must be filtered. Indole-cyclopropane derivatives often target the Colchicine Binding Site (CBS) of tubulin.

  • Molecular Docking: Focus on the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -tubulin subunit.[1] The cyclopropane ring often acts as a hydrophobic anchor, mimicking the trimethoxyphenyl ring of Combretastatin A-4 (CA-4).
    
  • PAINS Filter: Indoles can be reactive.[2][3] Run all structures through a Pan-Assay Interference Compounds (PAINS) filter to remove frequent hitters (e.g., alkylidene indolinones that act as Michael acceptors).

Phase II: Primary Phenotypic Screening (Cytotoxicity)

Objective: Determine


 values across a panel of cancer cell lines (e.g., HeLa, MCF-7, A549).
Critical Protocol: SRB vs. MTT Assay Selection

Expert Insight: While MTT is standard, it relies on mitochondrial dehydrogenase activity. Indole derivatives can sometimes uncouple oxidative phosphorylation, leading to false positives/negatives in MTT readouts without actual cell death [1]. Recommendation: Use the Sulforhodamine B (SRB) assay for mass screening of this scaffold. It measures total protein mass and is independent of metabolic state.

SRB Assay Protocol (Optimized for Indoles)
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.01 – 100

    
    M). Control:  0.1% DMSO (Vehicle). Positive Control: CA-4 or Paclitaxel.
    
  • Fixation (Critical Step): Add cold 10% Trichloroacetic acid (TCA) directly to the medium. Incubate 1h at 4°C. Why? This fixes cells in situ, preventing detachment of loosely adherent mitotic cells common with tubulin inhibitors.

  • Staining: Wash 5x with water. Dry. Add 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Read: Absorbance at 510 nm.

Phase III: Target Deconvolution (Tubulin Polymerization)

Objective: Confirm if the cytotoxic mechanism is microtubule destabilization.

Indole-cyclopropanes are renowned for binding the colchicine site, inhibiting polymerization. We utilize a Fluorescence-Based Polymerization Assay using >99% pure tubulin.[4][5]

Mechanistic Workflow Diagram

The following diagram illustrates the screening logic and the specific mechanism of action for this scaffold.

G cluster_mech Mechanism of Action Library Indole-Cyclopropane Library Screen Phenotypic Screen (SRB Assay) Library->Screen 0.1% DMSO Hit Hit Selection (IC50 < 10 µM) Screen->Hit Potency Filter Tubulin Tubulin Assay (Fluorescence) Hit->Tubulin Mechanism Check FACS Cell Cycle (G2/M Arrest) Tubulin->FACS Validation Drug Compound Target Colchicine Site (β-Tubulin) Drug->Target Effect Microtubule Destabilization Target->Effect Outcome Apoptosis Effect->Outcome

Caption: Figure 1. Screening cascade for indole-cyclopropanes, moving from phenotypic hits to mechanistic validation via tubulin binding.

Detailed Protocol: Fluorescence-Based Tubulin Assay

Principle: Free tubulin is non-fluorescent when mixed with a reporter (DAPI or proprietary fluorophore). As it polymerizes into microtubules, fluorescence intensity increases. Inhibitors flatten this curve [2].

Reagents:

  • Purified Tubulin (>99% pure, porcine brain source).[6]

  • GTP (Guanosine triphosphate) stock (100 mM).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[6]

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well black half-area plate to 37°C.

  • Master Mix: Prepare tubulin (3 mg/mL) in Buffer + 1 mM GTP + 10% Glycerol (Glycerol lowers the critical concentration for polymerization).

  • Compound Addition: Add 5

    
    L of 10x compound concentration to wells.
    
    • Reference Inhibitor: Vinblastine (3

      
      M) - Should show flat line.
      
    • Reference Enhancer: Paclitaxel (3

      
      M) - Should show rapid Vmax.
      
    • Vehicle: DMSO (Must be <1% final vol).[7]

  • Initiation: Add 45

    
    L of Tubulin Master Mix.
    
  • Kinetics: Immediately read fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes at 37°C.

Data Interpretation: Calculate the Vmax (rate of polymerization) during the linear growth phase.



Phase IV: Mechanistic Confirmation (Cell Cycle Analysis)

If the compound inhibits tubulin, treated cells must accumulate in the G2/M phase (mitotic arrest) before undergoing apoptosis.

Protocol (Propidium Iodide Staining):

  • Treat cells (e.g., HeLa) with

    
     concentration for 24h.
    
  • Harvest cells (trypsinize) and wash with PBS.

  • Fixation: Dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Resuspend in PBS containing 20

    
    g/mL Propidium Iodide (PI) and 200 
    
    
    
    g/mL RNase A. Incubate 30 min at 37°C.
  • Flow Cytometry: Analyze 10,000 events. Look for the "4N" DNA content peak.

Data Presentation: SAR Summary

When reporting results for this scaffold, structure your data to highlight the impact of the cyclopropane fusion.

Compound IDR1 (Indole N)R2 (Cyclopropane)HeLa IC50 (µM)Tubulin Inhibition (%)
Ref (CA-4) --0.00398%
IND-CP-01 HPhenyl5.245%
IND-CP-04 Methyl3,4,5-trimethoxyphenyl0.045 92%
IND-CP-08 Benzyl4-Fluorophenyl1.860%

Note: The 3,4,5-trimethoxyphenyl moiety on the cyclopropane ring (IND-CP-04) typically maximizes potency by mimicking the A-ring of Colchicine [3].

References

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability.[8] Gene.

  • Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton.com.

  • Kamal, A., et al. (2015).[9][10] Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.[10][11] Bioorganic & Medicinal Chemistry Letters.

  • Mirzaei, S., et al. (2021).[12] Indole-based tubulin polymerization inhibitors: An update on recent developments. Current Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Biological Evaluation of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (1-ICCA)

This comprehensive Application Note is designed for researchers investigating 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (1-ICCA) as a novel plant growth regulator. Given the structural characteristics of 1-ICCA as...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note is designed for researchers investigating 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (1-ICCA) as a novel plant growth regulator. Given the structural characteristics of 1-ICCA as a conformationally restricted analog of Indole-3-acetic acid (IAA) and its similarity to the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC), this guide focuses on evaluating its dual potential as an auxin mimic and an ethylene modulator.

Introduction & Mechanistic Rationale

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (1-ICCA) represents a unique chemical probe at the intersection of auxin and ethylene signaling. Structurally, it consists of an indole moiety (the auxin pharmacophore) attached to a cyclopropane ring that also bears a carboxylic acid group.

Structural Significance
  • Conformational Restriction: Unlike the flexible side chain of natural auxin (IAA), the cyclopropane ring in 1-ICCA locks the carboxylic acid and indole ring in a specific spatial orientation. This restriction is critical for probing the TIR1/AFB auxin receptor pocket , which requires a precise distance between the aromatic ring and the carboxylate for molecular glue function [1].

  • Metabolic Stability: The cyclopropane ring prevents

    
    -oxidation, a primary degradation pathway for natural auxins, potentially conferring higher stability and prolonged activity in plant tissues [2].
    
  • ACC Isostere: The cyclopropane-1-carboxylic acid core is structurally identical to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor of ethylene. 1-ICCA may therefore act as a competitive inhibitor of ACC Oxidase (ACO) or modulate ethylene biosynthesis via feedback loops [3].

Proposed Mechanism of Action (Hypothesis)
  • Primary Mode: Auxin Agonist/Antagonist via the SCF^TIR1 complex.

  • Secondary Mode: Modulation of polar auxin transport (PAT) due to steric hindrance preventing efflux by PIN proteins.

Safety, Handling, and Preparation

Physical Properties (Predicted)
  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Low in water; soluble in DMSO, Ethanol, and 1M KOH.

  • Stability: Light-sensitive (indolic moiety). Store at -20°C, desiccated.

Stock Solution Protocol (100 mM)

Reagents:

  • 1-ICCA (Solid)

  • Dimethyl sulfoxide (DMSO) OR 1M Potassium Hydroxide (KOH)

  • Milli-Q Water

Procedure:

  • Weighing: Accurately weigh 21.5 mg of 1-ICCA (MW ≈ 215.25 g/mol ).

  • Dissolution:

    • Method A (DMSO - Recommended for assays < 0.1% DMSO final): Dissolve in 1 mL of sterile DMSO. Vortex until clear.

    • Method B (KOH - Recommended for strictly aqueous assays): Dissolve in 100 µL of 1M KOH. Vortex. Dilute to 1 mL with Milli-Q water.

  • Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (for DMSO) or PES filter (for aqueous).

  • Storage: Aliquot into amber tubes and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Root Growth Inhibition Assay (Auxin Activity)

Objective: To determine if 1-ICCA acts as an auxin agonist by inhibiting primary root elongation.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytoagar.

  • Square petri dishes (120mm).

  • 1-ICCA (0.01 µM to 100 µM).

  • Control: IAA (Positive), DMSO (Negative).

Methodology:

  • Media Preparation: Autoclave MS agar. Cool to 55°C. Add 1-ICCA stock to achieve final concentrations of 0, 0.01, 0.1, 1, 10, and 100 µM. Pour into square plates.

  • Seed Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 50% Bleach + 0.05% Tween-20, 10 min; 5x Water wash). Stratify at 4°C for 2 days.

  • Plating: Sow seeds in a single row 1 cm from the top of the plate.

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: Scan plates at Day 7. Measure primary root length using ImageJ/Fiji.

Data Analysis: Calculate the IC50 (concentration required for 50% inhibition of root growth).

  • Interpretation: If 1-ICCA inhibits root growth similarly to IAA (IC50 ≈ 0.1-1 µM), it is a potent auxin agonist. If IC50 > 10 µM, it is a weak auxin.

Protocol B: DR5:GUS Reporter Assay (Transcriptional Activation)

Objective: To visualize spatial auxin response and confirm TIR1/AFB pathway activation.

Materials:

  • Arabidopsis DR5:GUS transgenic lines.

  • GUS Staining Solution (1 mM X-Gluc, 50 mM NaPO4 buffer, 0.1% Triton X-100).

  • 6-well plates.

Methodology:

  • Seedling Growth: Grow DR5:GUS seedlings vertically on hormone-free 0.5x MS plates for 5 days.

  • Treatment: Transfer 10 seedlings to liquid MS medium containing 10 µM 1-ICCA or 1 µM IAA (positive control) for 6 hours.

  • Fixation & Staining:

    • Wash seedlings in 90% acetone (20 min) at -20°C.

    • Wash 3x with phosphate buffer.

    • Incubate in GUS Staining Solution at 37°C overnight in the dark.

  • Clearing: Remove stain, wash with 70% EtOH until chlorophyll is removed.

  • Microscopy: Observe blue precipitate in root tips.

Expected Results:

  • Strong Agonist: Intense blue staining in the quiescent center and columella (similar to IAA).

  • Transport Inhibitor: Staining accumulation in the root tip but failure to form the "auxin reflux fountain."

Protocol C: Ethylene Triple Response Assay

Objective: To assess if 1-ICCA mimics ACC or induces ethylene biosynthesis.

Methodology:

  • Setup: Prepare 0.5x MS plates with 1-ICCA (10 µM, 50 µM) and ACC (10 µM, Positive Control).

  • Growth: Sow Arabidopsis seeds. Wrap plates in aluminum foil (etiolated growth).

  • Incubation: Grow for 3 days at 22°C in the dark.

  • Observation: Examine seedlings for the "Triple Response":

    • Shortened hypocotyl.

    • Thickened hypocotyl.

    • Exaggerated apical hook.

Interpretation:

  • If 1-ICCA induces the Triple Response, it is either converting to ethylene or stimulating ACC synthase (ACS) via auxin signaling. Use an ACS inhibitor (AVG) to distinguish between these possibilities.

Data Presentation & Visualization

Summary of Expected Phenotypes
CompoundConcentrationRoot Length (Day 7)Lateral Root DensityDR5:GUS SignalTriple Response
Control (DMSO) -100% (Normalized)LowBasal (Tip only)Absent
IAA (Natural Auxin) 0.1 µM~50%HighHigh (Tip + Stele)Absent
1-ICCA (Hypothesis A) 1.0 µM~60%ModerateModerateAbsent
1-ICCA (Hypothesis B) 10 µM~30%Very HighHighPresent (Weak)
ACC (Ethylene) 10 µM~20%LowLowPresent (Strong)
Pathway Diagram: 1-ICCA Interaction Network

The following diagram illustrates the potential interaction points of 1-ICCA within the Auxin and Ethylene signaling pathways.

ICCA_Pathway ICCA 1-ICCA (Compound) TIR1 TIR1/AFB (Receptor) ICCA->TIR1 Binding (Agonist?) PIN PIN Proteins (Efflux Carriers) ICCA->PIN Transport Block? ACO ACO (ACC Oxidase) ICCA->ACO Competitive Inhibition? IAA IAA (Natural Auxin) IAA->TIR1 Binding ACC ACC (Ethylene Precursor) Ethylene Ethylene (Gas) ACC->Ethylene Oxidation by ACO AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Ubiquitination & Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Inhibition (Relieved) Gene Expression Gene Expression ARF->Gene Expression Auxin Response (Root Growth, etc.) PIN->IAA Efflux ACS ACS (ACC Synthase) ACS->ACC Synthesis

Figure 1: Proposed mechanistic interaction of 1-ICCA with Auxin (TIR1/PIN) and Ethylene (ACO) pathways.[1][2][3]

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735. Link

  • Kende, H. (1993). Ethylene biosynthesis. Annual Review of Plant Physiology and Plant Molecular Biology, 44(1), 283-307. Link

  • Sauer, M., et al. (2013). Auxin: simply complicated. Journal of Experimental Botany, 64(9), 2565-2577. Link

Sources

Application

Measuring the Inhibition of Ethylene Biosynthesis in Plants: An Application Note and Protocol

Abstract Ethylene is a gaseous plant hormone that plays a crucial role in a wide array of physiological processes, including fruit ripening, senescence, abscission, and responses to biotic and abiotic stress.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethylene is a gaseous plant hormone that plays a crucial role in a wide array of physiological processes, including fruit ripening, senescence, abscission, and responses to biotic and abiotic stress.[1][2][3][4] The ability to modulate ethylene production is of significant interest in agriculture and horticulture for improving crop yield, extending the shelf-life of produce, and enhancing plant resilience.[1][4] This application note provides a detailed protocol for an assay to measure the inhibition of ethylene biosynthesis in plant tissues. We will delve into the scientific principles of the ethylene biosynthetic pathway, outline a robust experimental workflow for quantifying ethylene production using gas chromatography, and provide guidance on data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to screen and characterize compounds that inhibit ethylene synthesis in plants.

Introduction: The Significance of Ethylene Biosynthesis

Ethylene (C₂H₄) is a simple gaseous hydrocarbon that acts as a potent signaling molecule in plants, influencing their growth and development from seed germination to organ senescence.[5][6] The biosynthesis of ethylene is a tightly regulated process that responds to both internal developmental cues and external environmental stimuli.[3][7] The pathway, often referred to as the Yang Cycle, involves two key enzymatic steps.[2][3] First, S-adenosyl-L-methionine (SAM) is converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS).[3][5][8] This step is widely considered to be the rate-limiting step in ethylene production.[2][9][10] In the final step, ACC is oxidized to form ethylene, carbon dioxide, and cyanide by the enzyme ACC oxidase (ACO).[3][5][7]

Given its profound impact on plant physiology, the inhibition of ethylene biosynthesis has significant commercial applications. For instance, delaying fruit ripening and senescence can dramatically reduce post-harvest losses.[1][4] Therefore, the development and characterization of chemical inhibitors targeting ACS or ACO are of great importance. This application note provides a comprehensive guide to performing an in-planta assay to screen for and quantify the efficacy of such inhibitors.

Principle of the Assay

This assay quantifies the inhibitory effect of a test compound on ethylene biosynthesis by measuring the amount of ethylene produced by plant tissue in the presence and absence of the inhibitor. The core of the methodology involves incubating plant material (e.g., leaf discs, fruit tissue) in a sealed environment after treatment with the inhibitor. The ethylene that accumulates in the headspace of the sealed container is then sampled and quantified using gas chromatography (GC).[11][12][13] The percentage of inhibition is calculated by comparing the ethylene production in treated samples to that of untreated controls.

This method allows for the direct assessment of a compound's ability to interfere with the ethylene biosynthetic pathway within a living plant system. Common inhibitors that can be used as positive controls in this assay include aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA), which are known to inhibit ACC synthase.[1][4][14][15]

Visualizing the Ethylene Biosynthesis Pathway and Inhibition

To understand the points of intervention for inhibitors, it is crucial to visualize the ethylene biosynthesis pathway.

Ethylene_Biosynthesis Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO ACS ACC Synthase (ACS) ACO ACC Oxidase (ACO) Inhibitor_ACS Inhibitors (e.g., AVG, AOA) Inhibitor_ACS->ACS

Caption: The ethylene biosynthesis pathway, highlighting the key enzymes and the point of action for common inhibitors of ACC synthase.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the plant species, tissue type, and the specific inhibitors being tested.

Materials and Reagents
  • Plant Material: Young, healthy leaves from plants such as Arabidopsis, tobacco, or tomato are suitable. Fruit tissue from climacteric fruits like tomatoes or bananas can also be used.[16]

  • Test Compounds (Inhibitors): Dissolved in an appropriate solvent (e.g., DMSO, ethanol) at various concentrations.

  • Positive Control: Aminoethoxyvinylglycine (AVG) or Aminooxyacetic acid (AOA) solution (e.g., 1 mM stock).[4]

  • Incubation Buffer: e.g., 10 mM MES buffer (pH 6.0) with 1% (w/v) sucrose.

  • Gas-tight vials: 10-20 mL glass vials with PTFE/silicone septa.

  • Gas Syringes: 1 mL and 250 µL gas-tight syringes.[16]

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak Q).[12][17]

  • Ethylene Standard Gas: Certified concentration (e.g., 10 ppm in nitrogen) for calibration.

  • Leaf punch or scalpel.

  • Forceps.

  • Incubation chamber or water bath with controlled temperature and light.

Experimental Workflow

The following diagram illustrates the key steps in the assay.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment & Incubation cluster_analysis 3. Measurement & Analysis A Select and prepare plant material (e.g., leaf discs) C Place plant material in gas-tight vials with incubation buffer A->C B Prepare inhibitor solutions and controls D Add inhibitor solutions or controls B->D C->D E Seal vials and incubate under controlled conditions D->E F Collect headspace gas sample with a gas-tight syringe E->F G Inject sample into Gas Chromatograph (GC) F->G H Quantify ethylene peak area G->H I Calculate ethylene concentration and inhibition H->I

Sources

Method

Application Note: Elucidating the Mechanism of Action of Indolyl Cyclopropane Carboxylic Acids

Executive Summary & Pharmacological Rationale Indolyl cyclopropane carboxylic acids (ICCAs)—specifically 2-(3-indolyl)cyclopropane-1,1-dicarboxylic acid diesters—occupy a highly versatile space at the intersection of syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Indolyl cyclopropane carboxylic acids (ICCAs)—specifically 2-(3-indolyl)cyclopropane-1,1-dicarboxylic acid diesters—occupy a highly versatile space at the intersection of synthetic chemistry and molecular pharmacology[1]. Historically recognized as highly reactive donor-acceptor (D-A) cyclopropanes utilized for complex ring construction[2], recent high-throughput phenotypic screens have unveiled their direct and indirect biological utilities.

As a Senior Application Scientist, it is critical to approach ICCAs not as a single-target ligand, but as a dual-modality chemical platform. Their mechanism of action (MoA) bifurcates into two distinct therapeutic pathways:

  • Direct Transcriptional Modulation (Metabolic Disease): Specific fluoro-substituted ICCAs (e.g., Compound 7640) act as potent small-molecule modulators of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). By repressing PCSK9 transcription, they rescue Low-Density Lipoprotein Receptors (LDLR) from degradation, presenting a novel therapeutic mechanism for hyperlipidemia[3][4].

  • Precursors to Proteotoxic Stress Inducers (Oncology): The kinetically inert cyclopropane ring can be activated via Lewis acid catalysis to undergo [3+2] cyclodimerization[5]. This yields cyclopenta[b]indoles—rigid, natural product-like scaffolds that exhibit potent anticancer activity by triggering severe endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) accumulation[6][7].

This guide provides self-validating, step-by-step protocols to systematically investigate both the lipid-modulating and proteotoxic stress-inducing mechanisms of ICCAs.

Quantitative Data Summary

To establish baseline expectations for assay performance, the following table summarizes the validated pharmacological metrics of ICCAs and their cyclized derivatives.

Compound ClassTarget / PathwayExperimental ReadoutPotency / Effect SizeReference
ICCA 7640 (Fluoro-substituted)PCSK9 ExpressionPhenotypic IC

(Huh7 cells)
224.5 nM[3]
ICCA 9577 PCSK9 ExpressionPhenotypic IC

(Huh7 cells)
335.8 nM[3]
Cyclopenta[b]indoles (ICCA-derived)ER Stress (CHOP/BiP)Western Blot Fold Change>3.0-fold increase[7]
Cyclopenta[b]indoles (ICCA-derived)ROS ProductionDCFDA Flow Cytometry>2.5-fold increase[7]

Visualizing the MoA and Experimental Workflows

MoA_Workflow Start Indolyl Cyclopropane Carboxylic Acids (ICCAs) Path1 Direct Modulator Pathway (e.g., PCSK9 Inhibition) Start->Path1 Phenotypic Screening Path2 D-A Cyclopropane Precursor (Lewis Acid Activation) Start->Path2 Chemical Derivatization Assay1 PCSK9 ELISA & RT-qPCR Profiling Path1->Assay1 Target Validation Assay2 Cyclopenta[b]indole Synthesis Path2->Assay2 [3+2] Cyclodimerization Assay3 ER Stress & ROS Quantification Assay2->Assay3 Oncology Phenotyping

Caption: Experimental workflow bifurcating the direct metabolic and indirect oncological MoA of ICCAs.

Signaling_Pathway ICCA ICCA Scaffold Transcription Transcription Machinery ICCA->Transcription Represses Cyclized Cyclopenta[b]indoles ICCA->Cyclized Lewis Acid PCSK9 PCSK9 Expression Transcription->PCSK9 Downregulates LDLR LDLR Upregulation PCSK9->LDLR Rescues ROS ROS Generation Cyclized->ROS Induces ERStress ER Stress (CHOP/BiP) Cyclized->ERStress Triggers Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Promotes ERStress->Apoptosis Promotes

Caption: Dual signaling pathways showing ICCA-mediated PCSK9 repression and cyclized ICCA-induced apoptosis.

Experimental Protocols

Protocol A: Evaluation of PCSK9 Transcriptional Modulation

Expertise & Causality: When investigating lipid-modulating MoAs, distinguishing between transcriptional repression and post-translational degradation is paramount. By multiplexing an extracellular ELISA with intracellular RT-qPCR, we create a closed-loop validation system. If secreted PCSK9 drops while mRNA remains stable, the compound is a translational staller (e.g., PF-06446846)[4]. If both drop proportionally, it acts via transcriptional repression (the confirmed MoA for ICCA 7640)[3][4].

Self-Validating System:

  • Positive Control: Berberine (10 µM) – a known PCSK9 transcriptional repressor[4].

  • Viability Control: CellTiter-Glo must be run in parallel to ensure PCSK9 reduction is not an artifact of compound toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh7 human hepatoma cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Compound Treatment: Treat cells with a 10-point dose-response of the ICCA (e.g., Compound 7640, starting at 10 µM, 1:3 serial dilution) in 1% LPDS (Lipoprotein-deficient serum) medium. Incubate for 24 hours.

  • Secreted Protein Quantification (ELISA): Collect 50 µL of the conditioned supernatant. Quantify secreted PCSK9 using a human PCSK9 Quantikine ELISA kit. Measure absorbance at 450 nm.

  • Transcriptional Profiling (RT-qPCR): Lyse the remaining cells using TRIzol reagent. Extract total RNA and synthesize cDNA. Perform qPCR targeting the PCSK9 gene (Forward: 5'-GCTGAGCTGCTCCAGTTTCT-3', Reverse: 5'-AATGGCGCTAGACGTGGA-3'). Normalize to GAPDH expression using the

    
     method.
    
Protocol B: Lewis Acid-Triggered Cyclodimerization of ICCAs

Expertise & Causality: To access the anticancer cyclopenta[b]indole derivatives, the kinetically inert carbon-carbon bond of the ICCA cyclopropane ring must be activated[2][5]. We employ metal-based Lewis acids (e.g., Ga(OTf)


) because the highly electrophilic metal center polarizes the D-A cyclopropane, forcing it into a 1,3-zwitterionic intermediate necessary for the [3+2] annulation[1][5].

Self-Validating System: Reaction progress is monitored via TLC. Diastereomeric purity is validated via


H-NMR, specifically looking for the diagnostic upfield shifts of the newly formed cyclopentane ring protons, confirming the relative configuration corresponding to natural indole terpenoids[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-indolyl)cyclopropane-1,1-dicarboxylic acid diester (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Activation: Add Gallium(III) triflate (Ga(OTf)

    
    , 10 mol%) to the solution at room temperature.
    
  • Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO

    
     (10 mL). Extract the aqueous layer with DCM (
    
    
    
    mL). Dry the combined organic layers over anhydrous Na
    
    
    SO
    
    
    , concentrate in vacuo, and purify via flash column chromatography to yield the pure cyclopenta[b]indole diastereomer.
Protocol C: ROS and ER Stress Profiling in Cancer Models

Expertise & Causality: Cyclopenta[b]indoles derived from ICCAs exhibit cytotoxicity by disrupting protein folding, leading to ER stress and subsequent ROS generation[7]. Proteotoxic stress is highly dynamic; therefore, we measure BiP (an early adaptive ER chaperone) and CHOP (a late-stage pro-apoptotic transcription factor). Measuring both establishes the temporal progression from adaptive survival attempts to terminal apoptosis[7].

Self-Validating System: To prove causality rather than mere correlation, this protocol utilizes a chemical rescue strategy. By introducing N-acetylcysteine (NAC), a potent antioxidant, we abrogate the ROS spike. If CHOP expression and subsequent apoptosis are reversed by NAC, we definitively map ROS as the upstream driver of the ER stress cascade[7].

Step-by-Step Methodology:

  • Cell Preparation: Seed MDA-MB-231 breast cancer cells in 6-well plates (

    
     cells/well). Incubate overnight.
    
  • Rescue Pre-treatment: Pre-treat designated control wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound addition.

  • Compound Insult: Treat cells with the cyclized ICCA derivative at its established IC

    
     concentration for 12 hours (for ROS) and 24 hours (for ER stress markers).
    
  • ROS Flow Cytometry: For the 12-hour cohort, wash cells with PBS and incubate with 5 µM H

    
    DCFDA for 30 minutes at 37°C. Harvest cells and analyze fluorescence via flow cytometry (FITC channel).
    
  • ER Stress Western Blot: For the 24-hour cohort, lyse cells in RIPA buffer containing protease inhibitors. Resolve 30 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against BiP (1:1000) and CHOP (1:500). Normalize against

    
    -actin.
    

References

  • Kuznetcova, I., Bacher, F., Alfadul, S. M., & Arion, V. B. (2014). Shortcut Approach to Cyclopenta[b]indoles by [3+2] Cyclodimerization of Indole-Derived Cyclopropanes. Synlett. [Link]

  • Kuznetcova, I., et al. (2022). Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action. Inorganic Chemistry. [Link]

  • Yang, K. (2020). Development and Mechanistic Investigation of HDAC6 Degraders and Small Molecule PCSK9 Modulators. University of Wisconsin-Madison. [Link]

  • Trushkov, I. V., et al. (2016). Indole-Derived Donor-Acceptor Cyclopropanes. Israel Journal of Chemistry. [Link]

Sources

Application

Application Note: High-Throughput Screening of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic Acid Libraries

Abstract & Scientific Rationale This application note details the protocol for the high-throughput screening (HTS) of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid derivatives. Structurally, this scaffold represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the protocol for the high-throughput screening (HTS) of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid derivatives. Structurally, this scaffold represents a conformationally restricted analog of L-Tryptophan (Trp), where the ethyl side chain is "locked" by a cyclopropane ring.

Why this scaffold? In drug discovery, this motif is a "privileged structure" for targeting enzymes and receptors that recognize tryptophan. The primary biological target for this library is Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme overexpressed in tumors that suppresses T-cell proliferation by depleting local tryptophan.

The Challenge: While potent, indole-based libraries present specific HTS challenges:

  • Autofluorescence: The indole core can fluoresce in the UV-blue region, interfering with standard readouts.

  • Oxidative Instability: Electron-rich indoles are prone to oxidation in DMSO stocks.

  • Solubility: The rigid cyclopropane ring can reduce solubility compared to flexible alkyl chains.

This guide provides a self-validating workflow to screen these libraries against IDO1, filtering out false positives caused by the scaffold's intrinsic physicochemical properties.

Library Preparation & Quality Control

Before screening, the library must be qualified. Unlike standard amide-coupling libraries, cyclopropane-indole synthesis (often via carbenoid addition to 3-vinylindoles) can yield reactive byproducts.

Protocol A: DMSO Stock Management
  • Concentration: Prepare master plates at 10 mM in 100% anhydrous DMSO.

  • Storage: Store at -20°C under argon or nitrogen seal. Indoles are light-sensitive; use amber plates or foil seals.

  • Solubility QC: Perform a nephelometry check on a random 5% sampling of the library diluted to 100 µM in the assay buffer (PBS, pH 7.4). If >10% of compounds precipitate, lower the screening concentration to 10 µM.

Primary HTS Assay: IDO1 Enzymatic Inhibition

We will utilize a fluorescence-based enzymatic assay detecting the conversion of L-Tryptophan to N-formylkynurenine (NFK).

Mechanism: IDO1 catalyzes the oxidative cleavage of the indole 2,3-double bond.[1] Readout: NFK is naturally fluorescent (Ex 321 nm / Em 453 nm). This is preferred over the colorimetric Ehrlich’s reagent method, which is incompatible with indole-containing libraries (false positives due to reaction with the library itself).

Reagents
  • Enzyme: Recombinant Human IDO1 (His-tagged).

  • Substrate: L-Tryptophan (Km ~ 20 µM).

  • Cofactors: Ascorbic acid (reductant to keep heme as Fe2+), Methylene Blue (electron carrier), Catalase.

  • Inhibitor Control: Epacadostat (IC50 ~ 10-70 nM).

Step-by-Step Protocol
  • Dispensing (Acoustic):

    • Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds (10 mM stock) into black 384-well low-volume plates.

    • Final Screening Conc: 10 µM (0.2% DMSO).

    • Controls: Columns 1 and 24 contain DMSO (Negative Control) and Epacadostat (Positive Control, 1 µM).

  • Enzyme Addition:

    • Dispense 5 µL of IDO1 Enzyme Mix (40 nM enzyme, 20 mM ascorbate, 20 µM methylene blue, 100 µg/mL catalase in 50 mM Potassium Phosphate Buffer, pH 6.5).

    • Note: Pre-incubate compound and enzyme for 15 minutes at Room Temperature (RT) to allow for slow-binding kinetics common with rigid inhibitors.

  • Reaction Initiation:

    • Add 5 µL of Substrate Mix (80 µM L-Tryptophan in buffer).

    • Final volume: 10 µL.

  • Incubation:

    • Incubate for 60 minutes at RT in the dark (critical to prevent methylene blue photodegradation).

  • Termination & Readout:

    • Add 5 µL of 30% (w/v) Trichloroacetic acid (TCA) to stop the reaction and hydrolyze NFK to Kynurenine (which has higher quantum yield).

    • Incubate 15 mins at 65°C (accelerates hydrolysis).

    • Read Fluorescence: Ex 360 nm / Em 460 nm (optimized for Kynurenine).

Data Analysis & Handling Interference

The "Indole Problem": Your library contains indoles. The product (Kynurenine) is detected at 460 nm. Some substituted indoles in your library also fluoresce at 460 nm.

Correction Algorithm: Calculate % Inhibition using the standard formula, but apply a Time-Zero (T0) Subtraction or a Kinetic Read :



Crucial Step: If a compound shows extremely high fluorescence (above the DMSO control max signal) before the reaction completes, flag it as an "Autofluorescent False Positive."

Hit Validation Workflow (Visualized)

Once "hits" (>50% inhibition) are identified, they must be validated to ensure they are true binders of the IDO1 active site and not aggregators or redox cyclers.

Graphviz Workflow Diagram

HTS_Workflow cluster_mechanism Mechanism Check Library 1-(1H-indol-3-yl) cyclopropane Library PrimaryScreen Primary Screen: IDO1 Enzymatic Assay (Fluorescence) Library->PrimaryScreen 10 µM Single Point Filter1 Filter: Autofluorescence (>30% Signal Boost) PrimaryScreen->Filter1 Data Analysis Filter1->Library Fail (Discard) DoseResponse Dose Response (IC50) 10-point titration Filter1->DoseResponse Pass Biophysical Biophysical Validation (Thermal Shift / SPR) DoseResponse->Biophysical IC50 < 1 µM CellBased Cell-Based Assay (HeLa + IFN-γ) Biophysical->CellBased Confirmed Binding Lead Validated Lead Candidate CellBased->Lead Functional Activity

Figure 1: Decision tree for screening indole-cyclopropane libraries. Note the early filter for autofluorescence, a common artifact with this chemotype.

Confirmatory Protocols (The "Trustworthiness" Pillar)

A. Biophysical Validation: Thermal Shift Assay (TSA)

Since 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid is a Trp mimic, it should bind the active site and stabilize the protein.

  • Mix IDO1 (2 µM) with compound (20 µM) and SYPRO Orange dye.

  • Ramp temperature from 25°C to 95°C.

  • Success Criteria: A

    
     indicates direct binding. This rules out "pan-assay interference compounds" (PAINS) which often plague HTS but rarely stabilize protein folding.
    
B. Cell-Based Assay (Functional Rescue)

To prove the compound penetrates the cell membrane and inhibits intracellular IDO1:

  • Cells: HeLa cells (inducible IDO1).

  • Induction: Treat with Human IFN-

    
     (50 ng/mL) to upregulate IDO1 expression.
    
  • Treatment: Add library hits.

  • Readout: Measure Kynurenine in the supernatant after 48h using Ehrlich’s reagent (Note: In the supernatant, the library compound is diluted/washed away, reducing interference compared to the enzymatic assay).

Data Summary Table: Expected Parameters

ParameterValue / CriteriaRationale
Z' Factor > 0.6Indicates a robust assay window suitable for HTS.
Signal-to-Background > 3:1Required to distinguish weak inhibitors from noise.
Hit Rate 0.5% - 1.5%Typical for focused libraries. >3% suggests false positives (fluorescence interference).
IC50 (Epacadostat) ~10 - 50 nMValidates enzyme activity and sensitivity.
DMSO Tolerance Up to 1%Indole-cyclopropanes are lipophilic; assay must tolerate DMSO.

References

  • Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. (Discusses the structural basis of indole-based IDO1 inhibition).

  • Nelp, M. T., et al. (2018). "Understanding the mechanism of IDO1 inhibition." Proceedings of the National Academy of Sciences. (Provides the mechanistic groundwork for the enzymatic assay).

  • Deng, Y., et al. (2021). "Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy." Journal of Hematology & Oncology. (Context for the therapeutic relevance of this scaffold).

  • Standard Protocol: "IDO1 Inhibitor Screening Assay Kit." BPS Bioscience. (Basis for the fluorescence detection method described).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Spiro-Cyclopropyl Indoles &amp; Oxindoles

Welcome to the Application Scientist Support Center. The synthesis of spiro-cyclopropyl indoles and oxindoles presents unique synthetic challenges, primarily due to the ~27 kcal/mol ring strain inherent to the cyclopropa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of spiro-cyclopropyl indoles and oxindoles presents unique synthetic challenges, primarily due to the ~27 kcal/mol ring strain inherent to the cyclopropane moiety and the steric demands of the spirocyclic center[1]. This guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting for [2+1] cycloadditions and multicomponent cascade reactions to ensure high yield and stereoselectivity in your workflows.

Section 1: Mechanistic Workflows & Logical Pathways

Understanding the causality behind your reaction pathways is critical for optimization. Below are the two primary validated pathways for generating these strained scaffolds.

G N1 Tosylhydrazone N2 Deprotonation (Base) N1->N2 N3 Aryl Diazo Intermediate N2->N3 N4 N2 Extrusion (Heat/PTC) N3->N4 N5 Carbene / Carbenoid N4->N5 N7 [2+1] Cycloaddition N5->N7 N6 Aza-aurone (Alkene) N6->N7 N8 Spiro-cyclopropyl Indole N7->N8

Mechanistic pathway of aza-aurone cyclopropanation via diazo intermediates.

G N1 N-methylisatin + Phosphonoacetate N2 Knoevenagel Condensation N1->N2 N3 3-Alkenyl Oxindole N2->N3 N6 Sc(OTf)3 Coordination N3->N6 N4 2-Bromoacetophenone + Pyridine N5 Pyridinium Ylide Formation N4->N5 N5->N6 N7 Michael Addition / Ring Closure N6->N7 N8 Spirocyclopropyl Oxindole N7->N8

Sc(OTf)3-catalyzed multicomponent assembly of spirocyclopropyl oxindoles.

Section 2: Step-by-Step Methodologies
Protocol A: Synthesis of 2-Spirocyclopropyl-indolin-3-ones via Tosylhydrazones

This metal-free protocol utilizes tosylhydrazones as versatile carbene sources [2].

  • Preparation : In an oven-dried Schlenk tube, add aza-aurone (0.2 mmol), the corresponding tosylhydrazone (0.3 mmol), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition : Add Benzyltriethylammonium chloride (BTEAC) (10 mol%) as a phase transfer catalyst. Causality note: BTEAC facilitates the transfer of the deprotonated tosylhydrazone anion from the solid base into the organic phase, enabling milder in situ diazo generation.

  • Solvent & Heating : Suspend the mixture in anhydrous toluene (2 mL). Seal the tube and heat to 90 °C for 0.5 to 2 hours.

  • Self-Validating Monitoring : Track the extrusion of N₂ gas (visible bubbling). The cessation of bubbling coupled with aza-aurone consumption via TLC indicates the completion of the carbenoid transfer.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via flash column chromatography to isolate the single diastereoisomer.

Protocol B: Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles

This protocol leverages Rare-Earth Metal (REM) salts to achieve high diastereoselectivity [3].

  • Reagent Assembly : Combine N-methylisatin (1.0 equiv), triethyl phosphonoacetate (1.0 equiv), and 2-bromoacetophenone (1.0 equiv) in a reaction vial.

  • Catalyst & Base : Add Sc(OTf)₃ (10 mol%) and K₂CO₃ (1.5 equiv).

  • Solvent : Add Pyridine, which acts as both the solvent and a nucleophilic reagent to form the pyridinium ylide intermediate in situ.

  • Reaction : Stir the mixture at room temperature. Causality note: The Sc(OTf)₃ coordinates tightly to the carbonyl oxygens of the intermediates. The triflate counterion maintains the ion pair in pyridine, locking the transition state to favor a single trans-diastereoisomer.

  • Isolation : Quench with water, extract with dichloromethane, and purify via chromatography.

Section 3: Quantitative Data & Reagent Optimization

The choice of catalyst and additive drastically alters the reaction trajectory. Use the following self-validating data table to benchmark your expected yields and select the appropriate conditions [2, 3].

Reaction TypeCatalyst / AdditiveLoadingTempTimeYieldSelectivity / Mechanistic Notes
Aza-aurone Cyclopropanation Rh₂(OAc)₄2.5 mol%90 °C1 h99%Classic transition metal carbene generation.
Aza-aurone Cyclopropanation BTEAC (PTC)10 mol%90 °C0.5 h99%Metal-free alternative; requires Cs₂CO₃ base.
Aza-aurone Cyclopropanation None (No PTC)N/A90 °C22 h<5%Validates that phase transfer is rate-limiting.
Multicomponent Oxindole NoneN/ART24 h0%Baseline control; reaction stalls without Lewis acid.
Multicomponent Oxindole ScBr₃20 mol%RT12 hModerateHalide counterion reduces ion pairing and dr.
Multicomponent Oxindole Sc(OTf)₃10 mol%RT12 hExcellentHigh dr (≤94:6); strong oxophilicity locks conformation.
Section 4: Troubleshooting FAQs

Q1: My multicomponent oxindole synthesis is yielding a complex mixture of diastereomers. How can I improve the dr? Expert Insight: Diastereoselectivity in this cascade is entirely dependent on the rigidity of the transition state during the Michael addition/ring closure. If you are using a standard Lewis acid or a halide salt (like ScBr₃), the ion pair may dissociate in pyridine. Solution: Switch to Scandium(III) triflate (Sc(OTf)₃) [3]. The triflate counterion maintains a tight ion pair in organic solvents, maximizing the oxophilic coordination of Sc³⁺ to the carbonyls of the 3-alkenyl oxindole. This locks the geometry, forcing the pyridinium ylide to attack from a single face.

Q2: The metal-free cyclopropanation of my aza-aurone with tosylhydrazones is stalling, and I see unreacted starting material. What is failing? Expert Insight: The reaction relies on the in situ generation of an aryl diazo compound from the tosylhydrazone. Because you are using a solid base (Cs₂CO₃) in a non-polar solvent (toluene), the deprotonation step is highly diffusion-limited. Solution: You must include a Phase Transfer Catalyst (PTC) [2]. Ensure you have added 10 mol% BTEAC. The PTC shuttles the tosylhydrazone anion from the solid base surface into the toluene layer, allowing N₂ extrusion to proceed rapidly at 90 °C. If the reaction still stalls, verify that your Cs₂CO₃ is strictly anhydrous, as water will quench the carbenoid intermediate.

Q3: I am losing my spirocyclopropyl product during workup and purification. The TLC shows degradation. Why is this happening? Expert Insight: Spirocyclopropyl oxindoles and indoles possess an inherent ring strain of approximately 27 kcal/mol [1]. This high strain energy makes the cyclopropane ring highly susceptible to nucleophilic ring-opening or expansion, especially under acidic conditions or in the presence of strong nucleophiles. Solution: This is a self-validating failure: if your product degrades on standard silica, ring-opening is occurring. Neutralize your chromatography environment by pre-treating your silica gel with 1% triethylamine (TEA), or switch to neutral alumina. Avoid using highly acidic aqueous washes during your separatory funnel workup.

References
  • Syntheses and Applications of Spirocyclopropyl Oxindoles: A Decade Review European Journal of Organic Chemistry[Link]

  • A simple and efficient approach for the synthesis of 2-spirocyclopropyl-indolin-3-ones Organic & Biomolecular Chemistry (Università degli Studi di Milano)[Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts Organic Letters (ACS Publications)[Link]

Optimization

Improving the yield of the cyclopropanation reaction of indoles

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Indole Cyclopropanation The cyclopropane-fused indole motif is a privileged scaffold in medicinal chemistry and na...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indole Cyclopropanation

The cyclopropane-fused indole motif is a privileged scaffold in medicinal chemistry and natural product synthesis. These strained ring systems are valuable intermediates for creating complex molecular architectures, including various indole alkaloids.[1][2] The direct cyclopropanation of the indole C2-C3 double bond presents an atom-economical route to these structures. However, achieving high yields and stereoselectivities can be challenging due to competing reaction pathways, such as C-H and N-H functionalization.[3] This guide will address common experimental hurdles and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation reaction is resulting in low yield, with a significant amount of starting material unreacted. What are the likely causes?

A1: Low conversion is a common issue and can stem from several factors:

  • Catalyst Inactivity: The transition metal catalyst (e.g., copper, rhodium, palladium, iron) may be deactivated.[3][4][5] This can be due to impurities in the solvent or reagents, such as water, which can poison the catalyst.[6] Ensure all reagents and solvents are rigorously dried.

  • Insufficient Reagent: The diazo compound, a common carbene precursor, can be unstable and decompose over time.[6] Use freshly prepared or purified diazo compounds. A slow addition of the diazo compound via a syringe pump is often crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions like dimerization.[6]

  • Sub-optimal Reaction Temperature: Cyclopropanation reactions are often sensitive to temperature.[6][7] While many proceed at room temperature, some may require heating to overcome activation barriers. Conversely, higher temperatures can lead to catalyst decomposition or side product formation.[6] A systematic temperature screen is advisable to find the optimal conditions for your specific substrate.[6]

  • Poor Substrate Reactivity: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, slowing down the reaction with the electrophilic metal carbene.[6] In such cases, switching to a more reactive catalyst system, for instance, from copper to rhodium, might be beneficial.[6]

Q2: I am observing the formation of C3-alkylation products instead of the desired cyclopropane-fused indoline. How can I favor cyclopropanation?

A2: The competition between C3-alkylation and cyclopropanation is a well-documented phenomenon.[8][9] Several factors influence this chemoselectivity:

  • Catalyst Choice: The choice of metal catalyst can be the primary determinant of the reaction outcome. For example, in reactions with vinyl diazoacetates, gold catalysts have been shown to exclusively favor C3-alkylation, while silver catalysts promote highly diastereoselective cyclopropanation.[8]

  • Directing Groups: The presence and nature of a directing group on the indole nitrogen can significantly influence the reaction pathway.[10][11][12] N-acyl or N-sulfonyl groups often favor the formation of stable cyclopropanation products that can be isolated.[9] In some cases, an N-acetyl group has been identified as an effective directing group for manganese-catalyzed cyclopropanation.[10][11][12]

  • Reaction Mechanism: C3-alkylation can sometimes arise from the ring-opening of an initially formed cyclopropane intermediate.[13] Optimizing the reaction conditions, such as temperature and reaction time, can help to isolate the cyclopropanated product before it undergoes further transformation.

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is crucial, especially in the synthesis of chiral molecules. Several strategies can be employed:

  • Ligand Selection: For metal-catalyzed reactions, the choice of ligand is paramount in controlling stereoselectivity. Chiral bis(oxazoline) (BOX) ligands are widely used in copper-catalyzed cyclopropanations to induce asymmetry.[2] Spiro bisoxazoline ligands have also proven effective in both copper- and iron-catalyzed intramolecular cyclopropanations, yielding excellent enantioselectivities.[4]

  • Directing Groups: As mentioned previously, directing groups on the indole nitrogen can pre-organize the substrate for a more stereoselective attack of the carbene.[14]

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the major diastereomer.[7] However, this can sometimes come at the cost of reaction rate and yield.[7]

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.[15] Screening a range of solvents with varying polarities is a useful optimization step.

Q4: I am working with an N-unprotected indole and observing N-H insertion products. How can I prevent this side reaction?

A4: N-H insertion is a common side reaction with N-unprotected indoles. The most straightforward solution is to protect the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Ac (acetyl).[1][10] These groups are generally stable under typical cyclopropanation conditions and can be readily removed post-reaction.[11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the cyclopropanation of indoles.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive catalyst. 2. Decomposed diazo reagent. 3. Sub-optimal reaction temperature. 4. Insufficient reaction time.1. Use freshly purchased or purified catalyst. Ensure anhydrous conditions. 2. Use freshly prepared diazo compound and add it slowly via syringe pump. 3. Screen a range of temperatures (e.g., 0 °C, rt, 40 °C, 60 °C). 4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Formation of Side Products (e.g., C-H insertion, dimerization of carbene) 1. Highly reactive carbene intermediate. 2. Inappropriate catalyst or ligand. 3. High concentration of diazo compound.1. Use a less reactive diazo compound if possible. 2. Screen different metal catalysts (e.g., Rh, Cu, Pd, Fe) and ligands. 3. Add the diazo compound slowly over an extended period.
Poor Diastereoselectivity 1. Ineffective chiral ligand. 2. High reaction temperature. 3. Inappropriate solvent.1. Screen a variety of chiral ligands. 2. Attempt the reaction at lower temperatures. 3. Screen a range of solvents with different polarities.
Ring-Opening of Cyclopropane Product 1. Acidic or basic reaction conditions. 2. Elevated temperature. 3. Instability of the product.1. Ensure neutral workup conditions. Consider adding a non-nucleophilic base if acidic byproducts are formed.[16] 2. Run the reaction at the lowest possible temperature that still affords a reasonable rate. 3. Isolate the product promptly after the reaction is complete.

Experimental Protocols

General Protocol for Copper-Catalyzed Enantioselective Cyclopropanation

This protocol is adapted from a procedure for the enantioselective cyclopropanation of N-acyl indoles.[2][7]

Materials:

  • N-acyl indole

  • Diazoacetate

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)

  • Chiral bis(oxazoline) ligand (e.g., glucoBox)[1]

  • Anhydrous solvent (e.g., dichloromethane, DCE)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the copper(I) catalyst and the chiral ligand in the anhydrous solvent.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Add the N-acyl indole to the catalyst solution.

  • Slowly add a solution of the diazoacetate in the anhydrous solvent to the reaction mixture via a syringe pump over several hours.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., by filtering through a short pad of silica gel).

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Dissolve Cu(I) catalyst and chiral ligand in anhydrous solvent stir_catalyst Stir for 30-60 min prep_catalyst->stir_catalyst add_indole Add N-acyl indole stir_catalyst->add_indole add_diazo Slowly add diazoacetate solution (syringe pump) add_indole->add_diazo react Stir at specified temperature add_diazo->react monitor Monitor by TLC/GC-MS react->monitor quench Quench reaction monitor->quench concentrate Concentrate under reduced pressure quench->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for a typical copper-catalyzed enantioselective cyclopropanation of indoles.

Directing-Group-Assisted Manganese-Catalyzed Cyclopropanation

This protocol is based on a manganese-catalyzed method employing an acetyl directing group.[10][11][12]

Materials:

  • N-acetyl indole

  • Methyl 2-diazo-2-arylacetate

  • [MnBr(CO)₅]

  • Sodium acetate (NaOAc)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To an oven-dried reaction vessel, add the N-acetyl indole, methyl 2-diazo-2-arylacetate, [MnBr(CO)₅], and NaOAc.

  • Under an inert atmosphere, add anhydrous DCE.

  • Stir the reaction mixture at the optimized temperature until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the cyclopropane-fused indoline product.

manganese_cyclopropanation start Start Oven-dried reaction vessel reagents Add Reagents N-acetyl indole Methyl 2-diazo-2-arylacetate [MnBr(CO)₅] NaOAc start->reagents solvent Add Solvent Anhydrous DCE under inert atmosphere reagents->solvent reaction Reaction Stir at optimized temperature solvent->reaction monitoring Monitoring Monitor by TLC reaction->monitoring workup Workup Cool to room temperature Filter solids Concentrate filtrate monitoring->workup Reaction complete purification Purification Flash column chromatography workup->purification product Product | Cyclopropane-fused indoline purification->product

Caption: Step-by-step protocol for manganese-catalyzed cyclopropanation of N-acetyl indoles.

Mechanistic Considerations

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. Most transition-metal-catalyzed cyclopropanations proceed via the formation of a metal-carbene intermediate from a diazo compound. This electrophilic species then reacts with the electron-rich C2-C3 double bond of the indole.

mechanism cluster_catalyst Catalytic Cycle Catalyst Catalyst Carbene [M]=CR₂ Catalyst->Carbene + R₂C=N₂ - N₂ Intermediate Intermediate Carbene->Intermediate + Indole Product Product Intermediate->Product Ring Closure Product->Catalyst - Indole-Cyclopropane Product_out Cyclopropane-fused Indoline Product->Product_out

Caption: Generalized catalytic cycle for the cyclopropanation of indoles.

The selectivity of the reaction (cyclopropanation vs. C-H/N-H insertion) is governed by the relative activation barriers of these competing pathways. The electronic and steric properties of the indole substrate, the carbene, and the catalyst-ligand complex all play a role in determining the favored pathway.

Conclusion

Improving the yield of indole cyclopropanation reactions requires a systematic and mechanistically informed approach. By carefully considering the choice of catalyst, ligands, directing groups, and reaction conditions, researchers can overcome common challenges and successfully synthesize these valuable molecular scaffolds. This guide serves as a starting point for troubleshooting and optimization, empowering scientists to achieve their synthetic goals with greater efficiency and success.

References

  • Hu, W., & Ziegler, T. (2012). Enantioselective cyclopropanation of indoles: construction of all-carbon quaternary stereocenters. Organic letters, 14(19), 4990–4993. [Link]

  • Dutta, P. K., Chauhan, J., & Ravva, M. K. (2019). Directing-Group-Assisted Manganese-Catalyzed Cyclopropanation of Indoles. Organic Letters, 21(7), 2156-2160. [Link]

  • Dutta, P. K., Chauhan, J., & Ravva, M. K. (2019). Directing-Group-Assisted Manganese-Catalyzed Cyclopropanation of Indoles. PubMed, 30860838. [Link]

  • Alonso, I., et al. (2016). Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins. Organic Letters, 18(1), 136-139. [Link]

  • Wang, S., et al. (2020). Visible-light enabled synthesis of cyclopropane-fused indolines via dearomatization of indoles. Organic Chemistry Frontiers, 7(12), 1466-1471. [Link]

  • Pirovano, V., et al. (2012). Enantioselective Cyclopropanation of Indoles: Construction of All-Carbon Quaternary Stereocenters. Organic Letters, 14(19), 4990-4993. [Link]

  • Dutta, P. K., Chauhan, J., & Ravva, M. K. (2019). Directing-Group-Assisted Manganese-Catalyzed Cyclopropanation of Indoles. Organic Letters, 21(7), 2156-2160. [Link]

  • Pirovano, V., et al. (2012). Enantioselective Cyclopropanation of Indoles: Construction of All-Carbon Quaternary Stereocenters. ACS Publications. [Link]

  • Zhou, Y., et al. (2017). Highly Enantioselective Copper- and Iron-Catalyzed Intramolecular Cyclopropanation of Indoles. Journal of the American Chemical Society, 139(23), 7849-7852. [Link]

  • Zhang, D. H., et al. (2013). Rhodium(I)-catalyzed cycloisomerization of nitrogen-tethered indoles and alkylidenecyclopropanes: convenient access to polycyclic indole derivatives. Chemistry, 19(41), 13668-13673. [Link]

  • Various Authors. (n.d.). Cyclopropanation reaction with N‐aryl indole heterocycles. ResearchGate. [Link]

  • Various Authors. (2024). Nickel(II)-Catalyzed Formal [3+2] Cycloadditions between Indoles and Donor–Acceptor Cyclopropanes. Molecules, 29(7), 1639. [Link]

  • Various Authors. (n.d.). [3+2] cycloaddition of an indole and cyclopropane. ResearchGate. [Link]

  • Ortiz, A., & Sansinenea, E. (2021). Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. Organic Letters, 23(6), 2249-2253. [Link]

  • Wang, Z., et al. (2019). Catalyst-Controlled Selective Alkylation/Cyclopropanation of Indoles with Vinyl Diazoesters. Organic Letters, 21(20), 8279-8283. [Link]

  • Ghorai, M. K., et al. (2019). Metal-Free Directed Diastereoselective C2,C3-Cyclopropanation of Substituted Indoles with Diazoesters. Organic Letters, 21(9), 3243-3247. [Link]

  • Li, Y., et al. (2020). Diastereoselective Synthesis of Cycloheptannelated Indoles via Lewis-Acid-Catalyzed (4 + 3)-Cyclization of Donor–Acceptor Cyclopropanes. Organic Letters, 22(5), 1956-1961. [Link]

  • Ghorai, M. K., et al. (2019). Metal-Free Directed Diastereoselective C2,C3-Cyclopropanation of Substituted Indoles with Diazoesters. Organic Letters, 21(9), 3243-3247. [Link]

  • Maiti, D., et al. (2018). Palladium‐Catalyzed Divergent Cyclopropanation by Regioselective Solvent‐Driven C(sp3)−H Bond Activation. Angewandte Chemie International Edition, 57(44), 14521-14525. [Link]

  • Hansen, T., & Bonge, H. T. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 2038-2043. [Link]

  • Various Authors. (2025). Rhodium(III)-Catalyzed C–H Activation/Annulation of Indoles with Cyclopropanols: A Rapid Assembly of Indole-Fused Diazepinones. Organic Letters. [Link]

  • Ortiz, A., & Sansinenea, E. (2021). Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. Organic Letters, 23(6), 2249-2253. [Link]

  • Various Authors. (2022). 3,4-Annulated Indoles via Tandem Cyclopropane Ring-Opening/Conia-ene and Michael Addition/Conia-ene Reactions. University of Windsor. [Link]

  • Burtoloso, A. C. B., et al. (2024). Iron-Catalyzed Oxidative Rearrangement of Cyclopropanone Hemiaminals: General Access to Pyrroloindolones from Indoles. Organic Letters. [Link]

  • Wang, X., et al. (2021). Palladium-catalyzed allylic alkylation dearomatization of β-naphthols and indoles with gem-difluorinated cyclopropanes. Chemical Communications, 57(96), 12971-12974. [Link]

  • Various Authors. (n.d.). Rhodium-Catalyzed Intermolecular Cyclopropanation of Benzofurans, Indoles and Alkenes via Cyclopropene Ring-Opening. DOI. [Link]

  • Zhang, X. P., et al. (2023). Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. Nature Catalysis, 6(9), 819-829. [Link]

  • Davies, H. M. L., et al. (2020). Rhodium-Catalyzed Intermolecular Cyclopropanation of Benzofurans, Indoles, and Alkenes via Cyclopropene Ring Opening. Organic Letters, 22(12), 4731-4736. [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Sherry, B. D., & Toste, F. D. (2008). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. Journal of the American Chemical Society, 130(47), 16031-16040. [Link]

  • Hansen, T., & Bonge, H. T. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 15, 212-217. [Link]

  • Doyle, M. P., et al. (2023). Stereoretentive Catalytic [3+2]-Cycloaddition/Rearrangement/Decarboxylation Reactions of Indoles with Non-Racemic Donor–Acceptor Cyclopropanes. Organic Letters, 25(2), 338-342. [Link]

  • Gryko, D. T., et al. (2019). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. Organic Letters, 21(17), 6825-6829. [Link]

  • Reiser, O., et al. (2021). Optimization of the Reaction Conditions. ResearchGate. [Link]

  • Davies, H. M. L., et al. (2020). Rhodium-Catalyzed Intermolecular Cyclopropanation of Benzofurans, Indoles, and Alkenes via Cyclopropene Ring Opening. PubMed, 32427546. [Link]

  • Zhou, Y., et al. (2017). Highly Enantioselective Copper- and Iron-Catalyzed Intramolecular Cyclopropanation of Indoles. Journal of the American Chemical Society, 139(23), 7849-7852. [Link]

  • Various Authors. (n.d.). Indole-derived Donor-acceptor Cyclopropanes. ResearchGate. [Link]

  • Various Authors. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(60), 13600-13605. [Link]

  • Various Authors. (2025). Iron-Modulated Chemoselective Cyclopropanation and Chlorocarbonation of Alkenes with Diborodichloromethane. CCS Chemistry. [Link]

  • Maiti, D., et al. (2022). Palladium‐catalyzed synthesis of cyclopropa[11][17]pyrrolo[1,2‐a]indoles. ResearchGate. [Link]

  • Various Authors. (2019). Enantioselective Synthesis of Cyclohepta[b]indoles via Pd-Catalyzed Cyclopropane C(sp3)–H Activation as a Key Step. Organic Letters, 21(18), 7349-7353. [Link]

Sources

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of 1-(Indol-3-yl)cyclopropane Derivatives

Welcome to the Support Center. This portal provides researchers and drug development professionals with validated troubleshooting guides, standard operating procedures (SOPs), and FAQs for the diastereoselective construc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Support Center. This portal provides researchers and drug development professionals with validated troubleshooting guides, standard operating procedures (SOPs), and FAQs for the diastereoselective construction of the 1-(indol-3-yl)cyclopropane pharmacophore. This structural motif is critical in the synthesis of complex natural products, such as Kopsia alkaloids, and conformationally rigid tryptamine analogs[1].

Experimental Workflows & Decision Logic

To ensure high diastereoselectivity, the choice of catalytic system must be tailored to the specific stereochemical goal ( cis vs. trans ) and the electronic nature of the indole substrate.

G Start Target: 1-(Indol-3-yl)cyclopropane N_Protect Is Indole N-H Protected? Start->N_Protect Protect_Step Protect N-H (e.g., Boc, Ts) to prevent N-H insertion N_Protect->Protect_Step No Stereo Desired Diastereomer? N_Protect->Stereo Yes Protect_Step->Stereo Trans trans (E)-Isomer Stereo->Trans Cis cis (Z)-Isomer Stereo->Cis Method_Trans Pd(OAc)2 + Chiral Auxiliary or Engineered Myoglobin (Mb) Trans->Method_Trans Method_Cis Au(I)-Catalyzed Tandem Migration-Cyclopropanation Cis->Method_Cis

Workflow for selecting indolylcyclopropanation strategies based on stereochemical goals.

Standard Operating Procedures (SOPs)

Protocol A: trans-Selective Palladium-Catalyzed Cyclopropanation (Auxiliary-Directed)

Mechanism & Causality: Palladium acetate catalyzes the decomposition of diazomethane to form a palladium carbenoid. The use of Oppolzer's chiral sultam (bornane[10,2]sultam) attached to the indole-3-acryloyl derivative provides a rigid steric environment. This bulky auxiliary blocks one face of the alkene, forcing the carbenoid to attack from the less hindered face, yielding the trans-diastereomer[1].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the N-enoyl sultam by reacting 1-(p-toluenesulfonyl)indole-3-carboxaldehyde with the corresponding Wittig reagent, followed by coupling with Oppolzer's chiral sultam[1].

  • Catalyst Loading: Dissolve the N-enoyl sultam (1.0 eq) in a mixture of anhydrous ether and CH₂Cl₂. Add catalytic Pd(OAc)₂ (5 mol%).

  • Carbene Generation: Slowly add a freshly prepared ethereal solution of diazomethane (Caution: highly explosive and toxic; use specialized fire-polished glassware behind a blast shield) at 0 °C[1].

  • Reaction Monitoring: Stir for 2-4 hours until nitrogen evolution ceases. Monitor conversion via TLC.

  • Purification: Filter the mixture through a Celite pad to remove palladium black. Recrystallize the crude product to isolate the pure diastereomeric cyclopropanated sultam[1].

  • Auxiliary Cleavage: Perform base hydrolysis (LiOH, H₂O/THF) to yield the resolved indolylcyclopropanecarboxylic acid[1].

Protocol B: cis-Selective Gold(I)-Catalyzed Tandem Migration-Cyclopropanation

Mechanism & Causality: 3-propargylindoles undergo a 1,2-indole migration upon activation by a cationic Au(I) catalyst, generating an α-indol-3-yl gold carbenoid. This intermediate is then trapped by an external olefin. The bulky BrettPhos ligand enforces a specific trajectory for the incoming olefin, resulting in high cis-selectivity[2].

Step-by-Step Methodology:

  • Catalyst Activation: In a dry Schlenk flask under argon, mix BrettPhosAuCl (5 mol%) and AgSbF₆ (5 mol%) in anhydrous 1,2-dichloroethane (DCE) for 10 minutes to generate the active cationic gold species[2].

  • Substrate Addition: Add the 3-propargylindole derivative (1.0 eq) and the olefin (e.g., functionalized styrene, 2.0-5.0 eq)[2].

  • Cyclopropanation: Heat the mixture to 80 °C for 2 hours. The reaction proceeds via a tandem 1,2-migration/cyclopropanation sequence[2].

  • Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc/hexane), and concentrate under reduced pressure.

  • Isolation: Purify via flash column chromatography to isolate the cis-α-indol-3-yl vinylcyclopropane[2].

Troubleshooting Guide

Q1: I am observing significant N-H insertion side products instead of the desired cyclopropane. How do I prevent this? Root Cause: Transition-metal carbenoids (especially Rh(II) and Cu(I)) are highly electrophilic and will preferentially insert into the nucleophilic N-H bond of the indole ring before reacting with the adjacent alkene. Resolution:

  • Chemical Protection: Mask the indole nitrogen with an electron-withdrawing protecting group (e.g., N-Tosyl, N-Boc) to reduce its nucleophilicity[1]. N-Methylation can also be used if the final target tolerates an N-alkyl group.

  • Alternative Catalyst: Switch to an engineered myoglobin (Mb) biocatalyst. The protein scaffold shields the heme-bound carbene, preventing bimolecular N-H insertion and promoting highly enantioselective and diastereoselective cyclopropanation of N-methyl-3-vinyl-indole[3].

Q2: My cyclopropanation using α-diazoacetates yields a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereomeric ratio (dr)? Root Cause: Uncatalyzed or poorly controlled metal-catalyzed diazo transfers often lack the steric bulk necessary to differentiate the transition states leading to cis and trans isomers. Resolution:

  • Ligand Tuning: If using Rh₂(OAc)₄, switch to a bulkier catalyst like Rh₂(esp)₂ or chiral dirhodium tetracarboxylates (e.g., Rh₂(DOSP)₄), which exert greater steric demand.

  • Biocatalytic Approach: Engineered myoglobin variants have demonstrated up to >99% E-diastereoselectivity and >99% enantioselectivity for aryl-substituted olefins[3].

  • Substrate Modification: Introduce a bulky chiral auxiliary (like Oppolzer's sultam) directly adjacent to the alkene to bias the facial attack[1].

Q3: The indole substrate degrades or polymerizes during the reaction with diazomethane or EDA. Root Cause: Indoles, particularly 3-vinylindoles, are electron-rich and prone to acid-catalyzed polymerization or oxidative degradation[3]. Resolution:

  • Ensure the reaction environment is strictly acid-free. If using Pd(OAc)₂, the system is generally mild, but trace acids in solvents can trigger degradation.

  • When using engineered Mb in aqueous buffers, 3-vinyl-indoles may exhibit instability in water[3]. To mitigate this, add the substrate as a solution in a miscible organic co-solvent (e.g., DMSO or ethanol, up to 5% v/v) immediately prior to initiating the reaction, and strictly limit reaction times.

Frequently Asked Questions (FAQs)

Q: Can I use unactivated alkenes for the synthesis of indolylcyclopropanes? A: Traditional diazo-based methods struggle with unactivated alkenes. However, recent electrochemical dication pool strategies utilizing thianthrene allow for the formal coupling of carbon pronucleophiles with unactivated alkenes via an alkenyl thianthrenium intermediate[4]. This approach is highly effective for generating complex, functionalized cyclopropanes[4].

Q: How do I verify the absolute configuration of the synthesized diastereomers? A: NMR coupling constants (


 vs 

) can provide relative stereochemistry (typically

~ 8-10 Hz,

~ 4-6 Hz for cyclopropanes). For absolute configuration, single-crystal X-ray crystallography of a heavy-atom derivative (e.g., the cyclopropanated sultam or a brominated analog) is the gold standard[1].

Quantitative Data Summary

Catalyst SystemSubstrate TypeReagentMajor DiastereomerYield RangeRef
Pd(OAc)₂ / Chiral SultamN-Tosyl-indole-3-acryloylDiazomethanetrans (E)75 - 85%[1]
Engineered Myoglobin (Mb)N-Methyl-3-vinyl-indoleEDAtrans (E) (>99% de)50 - 60%[3]
BrettPhosAuCl / AgSbF₆3-Propargylindole + StyreneIntramol. Migrationcis (Z)65 - 90%[2]
Thianthrene (Electrochemical)Unactivated AlkenesPronucleophilesVaries (High dr)55 - 80%[4]

References[1] Stereoselective Synthesis of trans-2-(Indol-3-yl)cyclopropylamines: Rigid Tryptamine Analogues

Source: ACS Publications URL:[Link][4] Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes Source: PubMed Central (PMC) URL:[Link][3] Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts Source: University of Rochester URL:[Link][2] Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid

Topic: Purification & Handling of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid CAS Registry Number: 71056-22-9 (and related derivatives) Chemical Class: Indole-3-alkanoic acids / Cyclopropanecarboxylic acids Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Handling of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid CAS Registry Number: 71056-22-9 (and related derivatives) Chemical Class: Indole-3-alkanoic acids / Cyclopropanecarboxylic acids

Introduction: The "Sticky" Challenge

Welcome to the Technical Support Center. You are likely here because your 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (let's call it Indole-CPA ) is not behaving like a standard carboxylic acid.

The Core Problem: This molecule combines two temperamental functionalities:

  • The Indole Ring: Electron-rich, prone to oxidation (turning pink/brown), and sensitive to acid-catalyzed polymerization.

  • The Cyclopropane Ring: While kinetically stable, it introduces ring strain. Combined with the carboxylic acid, it creates a molecule that often "oils out" rather than crystallizing due to difficult packing lattices.

This guide treats the purification not as a single recipe, but as a troubleshooting workflow designed to isolate high-purity material for drug discovery or biological assays.

Module 1: The Acid-Base Extraction (Primary Cleanup)

User Question: "My crude reaction mixture is a dark tar. How do I get the bulk impurities out before chromatography?"

Technical Insight: The most effective initial purification relies on the significant pKa difference between the carboxylic acid (pKa ~4.5) and the indole nitrogen (pKa ~16). We can selectively pull the product into water using a base, leaving non-acidic impurities (unreacted indole, decarboxylated byproducts) in the organic layer.

Protocol: The "Reverse-Phase" Wash
  • Dissolution: Dissolve crude Indole-CPA in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can sometimes form emulsions with indole oligomers.

  • Base Extraction: Extract the organic layer with 1M NaOH (2x).

    • Mechanism:[1][2][3][4][5] The -COOH deprotonates to -COO⁻Na⁺, becoming water-soluble. The neutral indole impurities stay in the EtOAc.

  • The Wash (Critical): Wash the combined aqueous basic layer with fresh EtOAc or Diethyl Ether.

    • Why? This removes trapped neutral organic gums that cause "oiling out" later.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~2-3.

    • Observation: The product should precipitate as a solid. If it forms an oil, see Module 2.

  • Extraction/Filtration: Extract the acidic aqueous mix with EtOAc, dry over Na₂SO₄, and concentrate.

Visual Workflow: Acid-Base Logic

AcidBaseExtraction node_start Crude Mixture (Dissolved in EtOAc) node_base Add 1M NaOH (Partition) node_start->node_base node_org_waste Organic Layer (Neutral Impurities: Indole, Decarboxylated species) node_base->node_org_waste Top Layer node_aq_prod Aqueous Layer (Product as Sodium Salt) node_base->node_aq_prod Bottom Layer node_wash Wash with Fresh EtOAc node_aq_prod->node_wash node_acidify Acidify with HCl to pH 2 (0°C) node_wash->node_acidify node_precip Precipitate or Oil forms node_acidify->node_precip node_final Pure Indole-CPA (Solid) node_precip->node_final Filter or Extract

Caption: Logical flow for separating Indole-CPA from non-acidic synthetic byproducts.

Module 2: Crystallization & "Oiling Out"

User Question: "I tried to recrystallize from Ethanol, but it separated as a brown oil at the bottom of the flask. What happened?"

Technical Insight: "Oiling out" occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture, or when impurities disrupt the crystal lattice. Indole-CPA is prone to this because the cyclopropane ring adds steric bulk that makes packing difficult [1].

The "Anti-Oil" Solvent System

Do not use pure ethanol or methanol; they are too soluble. Use a solvent-antisolvent pair.

Solvent SystemRatio (v/v)Application
EtOAc / Hexane 1:3 to 1:5Best general purpose. Dissolve in min. hot EtOAc, add warm Hexane until cloudy.
Toluene / Heptane 1:2For stubborn oils. Higher boiling point allows better thermal gradients.
DCM / Hexane 1:4Low temperature. Good if the compound is heat-sensitive (decarboxylation risk).
Troubleshooting the "Oil" State

If your product oils out:

  • Reheat until the oil dissolves.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass side with a spatula.

  • Slow Down: Wrap the flask in foil/cotton to cool it very slowly. Rapid cooling traps impurities and favors oil formation.

  • Trituration: If it stays an oil, rotovap it to dryness and add cold Hexane or Pentane. Sonicate vigorously. This often forces the oil to solidify into a powder.

Module 3: Chromatography (The Silica Trap)

User Question: "My compound streaks/tails on the TLC plate and I lose mass on the column. Is it decomposing?"

Technical Insight: Yes. Silica gel is slightly acidic (pH ~5-6).

  • Acid Sensitivity: The indole ring can polymerize on acidic silica.

  • Tailing: The carboxylic acid group hydrogen-bonds strongly to silica silanols, causing broad peaks (tailing) and poor separation.

The Fix: Buffered Eluents

You must modify the silica surface environment.

Protocol:

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Hexane : Ethyl Acetate + 1% Acetic Acid .

    • Why Acetic Acid? It keeps the Indole-CPA in its protonated (neutral) form, preventing it from sticking to the silica as a salt. It suppresses tailing significantly [2].

  • Alternative (For very sensitive indoles): Use Neutralized Silica .

    • Pre-wash the column with Hexane containing 1% Triethylamine (TEA), then run your column. Note: This turns the acid into a triethylammonium salt, which you must acid-wash later to remove.

Module 4: Stability & Storage (Preventing the "Pink Death")

User Question: "My white powder turned pink after a week on the bench. Is it ruined?"

Technical Insight: The pink color is due to the oxidation of the indole ring to quinoidal species (similar to how an apple turns brown). This is often surface-level but indicates degradation.

Storage Rules:
  • Light: Indoles are photosensitive. Store in amber vials wrapped in foil.

  • Atmosphere: Oxidation is the enemy. Flush vials with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C .

  • Decarboxylation Risk: Do not heat above 50°C for extended periods during drying. The cyclopropane ring strain combined with the alpha-carboxylic acid makes thermal decarboxylation (loss of CO2) a distinct possibility [3].

Decision Logic: Purity Assessment

PurityCheck check Visual Inspection white White/Off-White check->white pink Pink/Brown check->pink oil Sticky Oil check->oil action_ok Check NMR/LCMS (Proceed) white->action_ok action_charcoal Activated Charcoal Filtration pink->action_charcoal action_recryst Recrystallize (EtOAc/Hexane) oil->action_recryst action_charcoal->action_recryst

Caption: Decision matrix for handling physical appearance issues.

References

  • Bender, D. M., et al. (2008).[6] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[6] Organic Letters, 10(3), 509-511.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Yong, S. R., et al. (2011). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid. Tetrahedron, 67, 46-57.

  • PubChem. (n.d.). 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid.[7] National Library of Medicine. [7]

Sources

Troubleshooting

Troubleshooting low bioactivity of synthetic indole derivatives

Welcome to the Technical Support Center for Indole Derivative Optimization. Indoles are widely recognized as "privileged structures" in drug discovery, capable of engaging a diverse array of targets including GPCRs, kina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Derivative Optimization. Indoles are widely recognized as "privileged structures" in drug discovery, capable of engaging a diverse array of targets including GPCRs, kinases, and nuclear receptors[1][2]. However, synthetic indole libraries frequently suffer from high attrition rates during in vitro screening due to false negatives (poor solubility, rapid metabolism) or false positives (colloidal aggregation, PAINS reactivity).

This guide is designed for medicinal chemists and pharmacologists to systematically diagnose and resolve low or artifactual bioactivity in synthetic indole derivatives.

Core Diagnostic Workflow

When a synthetic indole derivative exhibits lower-than-expected bioactivity or erratic dose-response curves, follow this diagnostic logic before initiating structural optimization.

DiagnosticWorkflow Start Low/Erratic Bioactivity Observed AggCheck 1. Rule Out Aggregation (DLS & Detergent Assay) Start->AggCheck MetabCheck 2. Assess Metabolic Stability (CYP450) AggCheck->MetabCheck If Monomeric OptPhys Optimize Physicochemical Properties AggCheck->OptPhys If Aggregating PermCheck 3. Evaluate Permeability (PAMPA / Caco-2) MetabCheck->PermCheck Stable OptMetab Block C2/C3 Oxidation Sites MetabCheck->OptMetab High Clearance TargetCheck 4. Verify Target Engagement (SPR/ITC) PermCheck->TargetCheck Permeable OptPerm Reduce TPSA / Adjust cLogP PermCheck->OptPerm Low Efflux Ratio OptStruct Structure-Based Drug Design (SBDD) TargetCheck->OptStruct Poor Affinity

Diagnostic workflow for troubleshooting low bioactivity in indole derivatives.

FAQ: Physicochemical Properties & Assay Artifacts

Q: My indole derivatives show steep dose-response curves and non-competitive inhibition across multiple unrelated assays. What is happening? A: Your compounds are likely forming colloidal aggregates. The planar, hydrophobic nature of the indole core makes these derivatives highly susceptible to self-association in aqueous buffers. As established by Shoichet and colleagues, colloidal aggregation is a primary source of assay interference, where particles (50–1000 nm) nonspecifically adsorb and denature target proteins[3][4].

Q: How can I confirm if aggregation is the cause of my low or erratic bioactivity? A: You must run a detergent-based counter-screen and perform Dynamic Light Scattering (DLS). Aggregates are disrupted by non-ionic detergents. If the addition of 0.01% Triton X-100 abolishes the compound's activity, the initial hit was an aggregation artifact[3][4].

Protocol: Detergent Counter-Screen & DLS Validation

Causality: Non-ionic detergents lower the surface tension of the buffer, preventing the hydrophobic stacking of indole rings. If bioactivity is rescued or normalized, the compound is a true binder; if activity disappears, it is an aggregator.

  • Prepare Assay Buffer: Create two identical assay buffers. To Buffer B, add 0.01% (v/v) Triton X-100 or CHAPS.

  • Compound Dilution: Prepare serial dilutions of the indole derivative (1 nM to 100 μM) in 100% DMSO. Keep final DMSO concentration in the assay

    
     1%.
    
  • Enzyme/Receptor Incubation: Incubate the target protein with the compound in both Buffer A (no detergent) and Buffer B (detergent) for 15 minutes.

  • Measure Activity: Read the assay plate. A rightward shift in the IC

    
     curve by 
    
    
    
    -fold in Buffer B indicates aggregation.
  • DLS Confirmation: Analyze a 10 μM solution of the compound in Buffer A using Dynamic Light Scattering. The presence of particles with a radius

    
     nm confirms colloidal aggregation.
    

FAQ: Metabolic Instability & Clearance

Q: My compound has excellent in vitro target affinity but shows zero efficacy in cell-based or in vivo models. Why? A: Indoles are highly susceptible to rapid Phase I metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP2A6, CYP2C19, and CYP3A4, aggressively oxidize the electron-rich pyrrole ring of the indole scaffold[5][6].

Q: Where does this oxidation occur, and how can I prevent it? A: Oxidation predominantly occurs at the C2 and C3 positions. The initial hydroxylation forms transient indoxyls, which rapidly tautomerize to stable, inactive oxindoles or isatins, or dimerize into indigoid pigments[5][6]. To prevent this, medicinal chemists often block the C2 or C3 positions with steric bulk (e.g., methyl, halogen, or nitrile groups) or replace the indole with bioisosteres like indazole or azaindole to lower the HOMO (Highest Occupied Molecular Orbital) energy.

IndoleMetabolism Indole Indole Core (Active Drug) CYP CYP450 Oxidation (C2 / C3 positions) Indole->CYP Indoxyl 3-Hydroxyindole (Transient Indoxyl) CYP->Indoxyl Oxindole Oxindole / Isatin (Inactive Metabolite) Indoxyl->Oxindole Tautomerization Dimer Indigoid Dimers (Indigo / Indirubin) Indoxyl->Dimer Oxidative Coupling

CYP450-mediated metabolic degradation pathway of the indole scaffold.

Protocol: Human Liver Microsome (HLM) Stability Assay

Causality: This self-validating system measures the intrinsic clearance (


) of the compound. By using NADPH-dependent and independent control arms, you can isolate CYP450-mediated degradation from other instability factors (such as chemical hydrolysis).
  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Reaction Mixture: Combine HLMs (final concentration 0.5 mg/mL protein) with the indole test compound (final concentration 1 μM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Control: Run a parallel reaction replacing NADPH with buffer.

  • Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance.
    

FAQ: Target Engagement & Structural Optimization

Q: My compound is soluble and metabolically stable, but the target affinity is still in the low micromolar range. How do I optimize the indole scaffold? A: The indole NH is a critical hydrogen bond donor, while the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system engages in extensive 

and cation-

interactions within receptor binding pockets (especially GPCRs)[1]. If bioactivity is low, you may have disrupted these critical interactions through improper substitution. For instance, bulky substituents at the N1 position eliminate the H-bond donor capacity, which is fatal for binding to targets like the 5-HT receptors.
Data Presentation: Physicochemical Guidelines for Indole Optimization

To systematically improve bioactivity, benchmark your derivatives against the following optimization parameters:

ParameterTarget RangeMechanistic Rationale for Indole Derivatives
cLogP 2.0 – 4.0Indoles are inherently lipophilic. Exceeding 4.0 drives non-specific binding and colloidal aggregation.
TPSA 40 – 90 ŲEnsures adequate cell permeability while maintaining the critical N-H hydrogen bond donor.
N1 Substitution Unsubstituted or AlkylUnsubstituted N1 acts as an H-bond donor. Alkylation improves membrane permeability but sacrifices H-bonding.
C2/C3 Substitution Small sterics (F, Cl, CH

)
Blocks CYP450-mediated oxidation and restricts the conformational rotation of adjacent functional groups.
C5/C6 Substitution Electron-withdrawing groupsLowers the HOMO energy of the indole ring, increasing metabolic stability and modulating pKa.

References

  • Drăgoi, C. M., Nicolae, A.-C., & Dumitrescu, I.-B. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Targets, 4(1), 4. [Link]

  • de Sá Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini Reviews in Medicinal Chemistry, 9(7), 782-793. [Link]

  • Jadhav, A., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. National Center for Biotechnology Information (US). [Link]

  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility challenges with 1-(1H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility challenges with 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid during in vitro and in vivo bioassays.

By synthesizing thermodynamic principles with field-proven formulation strategies, this guide provides actionable, self-validating protocols to ensure your compound remains in solution without compromising biological target integrity.

Physicochemical Profiling & Causality of Precipitation

To solve solubility issues, we must first understand the molecular mechanics driving them. 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (PubChem CID: 15378327)[1] is a bifunctional molecule. It features a highly lipophilic, planar indole core coupled with a rigid cyclopropane ring, which strongly drives hydrophobic aggregation in aqueous media. Conversely, it possesses a polar, ionizable carboxylic acid group that serves as our primary lever for aqueous solubilization.

Quantitative Solubility Data Summary

The following table summarizes the theoretical and empirical physicochemical parameters that dictate the compound's behavior in assay buffers:

PropertyValue / EstimateAssay Implication & Causality
Molecular Weight 201.22 g/mol Small molecule; highly permeable but prone to crystallization if supersaturated.
Estimated pKa (-COOH) ~4.5 – 4.8Solubility is strictly pH-dependent. At pH < 5.0, the molecule is protonated (unionized) and highly insoluble.
LogP (Octanol/Water) ~2.5 – 3.0High lipophilicity. The indole moiety will actively seek to minimize contact with water, driving micelle formation or precipitation.
DMSO Solubility >50 mg/mLExcellent primary solvent. The aprotic nature of DMSO disrupts intermolecular hydrogen bonding between carboxylic acid dimers[2].
Aqueous Sol. (pH 7.4) <0.1 mg/mLPoor bare aqueous solubility. Requires co-solvents, excipients, or strict pH control to prevent "solvent crash" upon dilution.

Troubleshooting FAQs: Diagnostics & Solutions

Q1: My compound completely dissolves in 100% DMSO, but immediately turns cloudy when I dilute it into my cell culture media (PBS, pH 7.4). Why is this happening?

The Causality: You are experiencing a "solvent crash." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant of the micro-environment drops abruptly. The water molecules rapidly strip the DMSO away from the highly lipophilic indole core before the carboxylic acid group has time to fully ionize and stabilize the molecule in the aqueous phase. This local supersaturation forces the hydrophobic planar indole rings to stack via


 interactions, resulting in rapid micro-crystallization (cloudiness).

The Solution: Avoid direct, high-ratio dilutions (e.g., 1:1000 in a single step). Utilize a step-down dilution method (detailed in Protocol B) and ensure your aqueous buffer is pre-warmed to 37°C to increase the thermodynamic solubility limit during the mixing phase.

Q2: My bioassay is highly sensitive to DMSO (max tolerance 0.1%). How can I keep the compound soluble without exceeding this DMSO limit?

The Causality: When organic co-solvents are restricted, you must rely on steric encapsulation to shield the hydrophobic indole core from the water network. The Solution: We highly recommend formulating with Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. Cyclodextrins possess a hydrophobic interior cavity and a hydrophilic exterior. The lipophilic indole ring of your compound spontaneously inserts into the cyclodextrin cavity to minimize unfavorable water contact, forming a stable 1:1 inclusion complex[3][4]. The exposed carboxylic acid group and the hydrophilic exterior of the cyclodextrin maintain excellent aqueous solubility, allowing you to bypass high DMSO concentrations entirely.
Q3: Does the pH of my assay buffer really matter if I am already using a co-solvent?

The Causality: Yes, absolutely. The pKa of the cyclopropanecarboxylic acid group is approximately 4.5 to 4.8. According to the Henderson-Hasselbalch equation, at a pH of 4.5, 50% of your compound is unionized (insoluble). At pH 7.4, >99% of the compound is in the ionized carboxylate form, which drastically increases its hydration energy and aqueous solubility. The Solution: Always verify that the addition of your compound/DMSO stock does not locally acidify your unbuffered or weakly buffered media. Maintain the assay buffer strictly between pH 7.0 and 7.8.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating spectrophotometric checks, you ensure that sub-visual precipitation (which can cause false negatives in bioassays by reducing the effective concentration of the drug) is caught before applying the compound to your targets.

Protocol A: Preparation of a 50 mM Master Stock
  • Weighing: Accurately weigh 10.06 mg of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid powder.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation: Inspect the solution against a strong light source. It must be completely optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in amber tubes to prevent photo-oxidation of the indole ring. Store at -20°C. Avoid repeated freeze-thaw cycles, which can induce irreversible nucleation.

Protocol B: HP- -CD Mediated Aqueous Formulation (Low-DMSO)

Use this protocol to achieve a 100 µM working solution in aqueous media with <0.2% DMSO.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in your target aqueous buffer (e.g., PBS pH 7.4). Filter sterilize through a 0.22 µm PES membrane.
    
  • Complexation: Pipette 998 µL of the 20% HP-

    
    -CD buffer into a sterile microcentrifuge tube. Place on a magnetic stirrer at 37°C.
    
  • Step-Down Addition: While stirring vigorously, slowly add 2.0 µL of the 50 mM DMSO Master Stock (from Protocol A) dropwise directly into the vortex center.

  • Equilibration: Allow the solution to stir at 37°C for 30 minutes to ensure thermodynamic equilibrium of the inclusion complex[3][4].

  • Validation (Critical): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer (blanked against 20% HP-

    
    -CD buffer). An 
    
    
    
    indicates sub-visual light scattering (nano-precipitation). If
    
    
    , the solution is successfully formulated and ready for the bioassay.

Formulation Decision Workflow

Use the following logical pathway to determine the optimal solubilization strategy based on your specific assay constraints.

SolubilityWorkflow Start Start: 1-(1H-indol-3-yl)cyclopropane- 1-carboxylic acid DMSO Dissolve in 100% DMSO (Master Stock 50 mM) Start->DMSO Dilute Dilute into Aqueous Assay Buffer (e.g., PBS pH 7.4) DMSO->Dilute Check Visual & Spectrophotometric Precipitation Check (OD600)? Dilute->Check Proceed Proceed to Bioassay (Self-Validated) Check->Proceed Clear Solution Crash Precipitation / Solvent Crash (OD600 > 0.05) Check->Crash Cloudy/Precipitate Fix1 Strategy A: Step-down Dilution & Gentle Warming (37°C) Crash->Fix1 Fix2 Strategy B: Add 10-20% HP-β-CD (Steric Inclusion Complex) Crash->Fix2 Fix3 Strategy C: Verify & Adjust Buffer pH > 7.0 (Ionization) Crash->Fix3 Fix1->Dilute Fix2->Dilute Fix3->Dilute

Caption: Decision tree for optimizing the aqueous solubility of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15378327, 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid." PubChem, [Link].

  • Cao, Jiasheng, et al. "Solubilization of substituted indole compounds by beta-cyclodextrin in water." Chemosphere, vol. 40, no. 12, 2000, pp. 1411-1416. [Link]

Sources

Troubleshooting

Scaling up the synthesis of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid

Welcome to the Process Chemistry Support Portal . This technical guide is designed for scale-up chemists and drug development professionals tasked with synthesizing 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal . This technical guide is designed for scale-up chemists and drug development professionals tasked with synthesizing 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid.

Scaling up cyclopropanation and nitrile hydrolysis presents unique thermochemical and mass-transfer challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind each unit operation to ensure your pilot runs are safe, high-yielding, and reproducible.

I. Mechanistic Workflow & Process Diagram

The synthesis relies on a highly efficient three-step telescoped sequence. We utilize a Makosza phase-transfer catalysis (PTC) approach for the cyclopropanation[1], flanked by a strategic protection/deprotection scheme to prevent competitive N-alkylation of the indole core.

Pathway A Indole-3-acetonitrile B N-Boc-indole-3-acetonitrile A->B Boc2O, DMAP (cat.) THF, 25°C (N-Protection) C 1-(N-Boc-indol-3-yl) cyclopropanecarbonitrile B->C 1,2-dibromoethane 50% NaOH, TBAB 60°C (PTC Cyclopropanation) D 1-(1H-indol-3-yl) cyclopropane-1-carboxylic acid C->D KOH, Ethylene Glycol 150°C (Hydrolysis & Deprotection)

Three-step scalable synthetic workflow for 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid.

II. Process FAQs & Troubleshooting Guide

This section directly addresses the most common failure modes encountered during scale-up.

Q: We observed a sudden, violent gas evolution during the addition of Boc₂O on our 50-liter reactor. How can this exotherm and off-gassing be mitigated? A: The reaction between Boc₂O and the nucleophilic catalyst DMAP forms a highly reactive N-Boc-pyridinium intermediate. When this intermediate reacts with the indole nitrogen, it releases tert-butanol and stoichiometric volumes of carbon dioxide (CO₂) gas[2]. On a pilot scale, this translates to massive, potentially dangerous off-gassing. Solution: Reverse the addition sequence. Dissolve the indole and DMAP in THF, and dose the Boc₂O as a liquid via a metering pump over 2-3 hours. Modulate the dosing rate based on the exhaust flow meter to maintain a controlled CO₂ evolution rate.

Q: Can the N-protection step be bypassed to shorten the synthetic route? A: Absolutely not. The indole N-H proton is highly acidic (pKa ~16.2). Under the strongly basic Makosza phase-transfer conditions (50% NaOH), this proton is readily abstracted[1]. Without the bulky tert-butoxycarbonyl (Boc) protecting group, 1,2-dibromoethane will act as a cross-linking agent, leading to rapid N-alkylation and the formation of intractable polymeric tars.

Q: During the cyclopropanation step, LC-MS indicates the reaction is stalling at the mono-bromoethyl intermediate (M+ 106 Da relative to starting material). How do we drive the ring closure? A: The initial intermolecular alkylation is fast, but the second intramolecular alkylation (ring closure) is sterically hindered. If it stalls, the causality is poor interfacial mass transfer in your biphasic system. Solution: Increase the impeller speed to >400 RPM to maximize the surface area of the aqueous-organic interface. Ensure the reaction temperature is maintained strictly at 60 °C; lower temperatures drastically reduce the kinetic rate of the intramolecular S_N2 displacement.

Q: Why are we using ethylene glycol instead of a standard ethanol/water mixture for the final nitrile hydrolysis? A: The nitrile group attached to a cyclopropane ring is exceptionally sterically hindered, creating a massive activation energy barrier for the hydration of the intermediate primary amide to the carboxylic acid. Ethanol/water refluxes at ~78 °C, which is kinetically insufficient and will result in a stalled reaction yielding primarily the amide byproduct. Ethylene glycol allows the reaction to be safely heated to 150 °C, providing the necessary thermal energy to drive the hydrolysis to completion while simultaneously cleaving the N-Boc group in a single telescoped step[3].

III. Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not proceed to the next step unless the internal validation parameters are met.

Protocol 1: Catalytic N-Boc Protection
  • Charge: To a dry reactor under N₂, charge Indole-3-acetonitrile (1.0 eq) and THF (5 volumes).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.05 eq). Stir to dissolve.

  • Controlled Dosing: Using a dosing pump, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) over 2 hours, maintaining the internal temperature at 20-25 °C via a cooling jacket.

  • Self-Validation Checkpoint: Monitor the bubbler/exhaust. The reaction is complete when CO₂ evolution completely ceases[2]. Validate via TLC (Hexane:EtOAc 8:2); the highly fluorescent starting material (Rf ~0.2) must be entirely converted to the faster-eluting protected product (Rf ~0.6).

Protocol 2: Makosza PTC Cyclopropanation
  • Charge: To the reactor containing the N-Boc-indole-3-acetonitrile, add 1,2-dibromoethane (1.5 eq) and Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Biphasic Initiation: Set agitation to maximum safe RPM (>400 RPM) to create a fine emulsion.

  • Base Dosing: Slowly dose 50% aqueous NaOH (4.0 eq) over 1 hour. Caution: Mild exotherm.

  • Heating: Heat the biphasic mixture to 60 °C for 6-8 hours[1].

  • Self-Validation Checkpoint: Sample the organic phase. Analyze via GC-MS or LC-MS. The reaction is only validated for workup when the mono-alkylated intermediate (m/z [M+H]+ 363/365) is <1.0% relative to the cyclopropanated product (m/z [M+H]+ 283).

Protocol 3: Telescoped Hydrolysis & Deprotection
  • Solvent Swap: Concentrate the organic phase from Protocol 2 in vacuo. Redissolve the crude oil in Ethylene Glycol (5 volumes).

  • Base Addition: Add solid KOH (5.0 eq).

  • High-Temp Reflux: Heat the mixture to 150 °C.

  • Self-Validation Checkpoint: Place a strip of wet universal indicator paper at the exhaust of the reflux condenser. The paper will turn deep blue due to ammonia (NH₃) gas evolution (a byproduct of nitrile hydrolysis). The reaction is complete (typically 18-24 hours) when the indicator paper no longer changes color, confirming the cessation of ammonia release. Furthermore, the harsh thermal basic conditions will have completely cleaved the N-Boc group[3].

IV. Quantitative Data & Analytical Standards

Use the following table to benchmark your scale-up campaign. Deviations of >5% from the expected yield indicate a mass-transfer or dosing rate failure.

Process StepTarget Intermediate/ProductExpected Yield (%)Reaction Time (h)IPC Analytical MethodPurity Target (HPLC)
1. Protection N-Boc-indole-3-acetonitrile92 - 962 - 4TLC / HPLC> 98.0%
2. Cyclopropanation 1-(N-Boc-indol-3-yl)cyclopropanecarbonitrile85 - 896 - 8GC-MS / LC-MS> 95.0%
3. Hydrolysis 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid78 - 8218 - 24LC-MS> 99.0%

V. References

1.[1] Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions. IMT Mines Albi. Available at:[Link] 2.[3] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link] 3.[2] Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A High-Fidelity Comparison Guide: Ethylene Biosynthesis Inhibition by 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid vs. AVG

For researchers and drug development professionals engineering plant stress responses, postharvest longevity, or tissue culture systems, precise control over the ethylene biosynthesis pathway is non-negotiable. While Ami...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engineering plant stress responses, postharvest longevity, or tissue culture systems, precise control over the ethylene biosynthesis pathway is non-negotiable. While Aminoethoxyvinylglycine (AVG) has long been the gold standard for ethylene inhibition, structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC)—specifically functionally substituted cyclopropanecarboxylic acids like 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (Indole-CPA)—offer an alternative mechanistic route[1].

This guide objectively compares the biochemical performance, target specificity, and experimental deployment of Indole-CPA against AVG, providing you with the self-validating protocols necessary to accurately quantify their efficacy.

Mechanistic Divergence: The "Why" Behind the Inhibition

To select the correct inhibitor, one must understand the causality of the blockade within the methionine cycle. Ethylene biosynthesis is a two-step enzymatic process converting S-adenosylmethionine (SAM) to ACC, and subsequently ACC to ethylene[2].

  • AVG (The Upstream Blocker): AVG is a potent, competitive inhibitor of ACC Synthase (ACS) [2]. ACS is a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase. AVG structurally mimics the substrate, binding to the PLP cofactor and irreversibly halting the conversion of SAM to ACC. Consequently, AVG drastically depletes the endogenous cellular pool of ACC.

  • Indole-CPA (The Downstream Antagonist): 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid acts at the terminal step mediated by ACC Oxidase (ACO) . ACO is an Fe(II) and ascorbate-dependent dioxygenase. Because Indole-CPA retains the core cyclopropane-1-carboxylic acid moiety, it acts as a competitive substrate analog to ACC[1]. By occupying the active site of ACO, it prevents the oxidation of endogenous ACC into ethylene, leading to an accumulation of intracellular ACC.

Pathway SAM S-adenosylmethionine (SAM) ACS ACC Synthase (ACS) [PLP-dependent] SAM->ACS ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) ACO ACC Oxidase (ACO) [Fe(II)/Ascorbate] ACC->ACO Ethylene Ethylene (C2H4) ACS->ACC ACO->Ethylene AVG AVG (Aminoethoxyvinylglycine) AVG->ACS Competitive Inhibition IndoleACC 1-(1H-indol-3-yl)cyclopropane- 1-carboxylic acid IndoleACC->ACO Competitive Inhibition

Fig 1. Ethylene biosynthesis pathway showing the distinct enzymatic targets of AVG and Indole-CPA.

Comparative Performance Data

When designing an assay, quantitative parameters dictate dosing and expected outcomes. The table below synthesizes the pharmacological profiles of both inhibitors based on their enzymatic targets.

ParameterAVG (Aminoethoxyvinylglycine)1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
Primary Target ACC Synthase (ACS)[2]ACC Oxidase (ACO2)[1]
Enzyme Dependency PLP-dependentFe(II) / Ascorbate-dependent
Mechanism of Action PLP-cofactor competitive bindingCompetitive substrate mimicry
Impact on ACC Pool Severe DepletionAccumulation
Typical In Vivo Dose 10 µM – 50 µM100 µM – 500 µM
Off-Target Considerations May inhibit other PLP-enzymes (e.g., transaminases)Potential auxin-receptor cross-talk due to indole ring

Experimental Protocols: Self-Validating Systems

To establish trustworthiness in your data, experimental workflows must include internal validations. Below is a robust, step-by-step methodology for quantifying the comparative efficacy of these inhibitors in vivo.

Protocol: In Vivo Ethylene Quantification via GC-FID

Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is the gold standard for detecting volatile hydrocarbons like ethylene.

Causality in Design: We utilize sealed airtight vials to allow headspace equilibration. The incubation is performed in the dark to prevent photosynthetic oxygen fluctuations, as ACO is strictly oxygen-dependent and variations in


 would confound the inhibition data. Isobutane is injected as an internal standard to validate the integrity of the syringe extraction and GC injection process.

Step-by-Step Workflow:

  • Tissue Preparation: Excise standardized leaf discs (e.g., 10 mm diameter) or fruit tissue plugs to ensure uniform surface area-to-volume ratios.

  • Buffer Equilibration: Float the tissues in a MES buffer (pH 5.8) for 1 hour to allow wound-induced ethylene to subside.

  • Inhibitor Treatment: Transfer tissues to fresh buffer containing either:

    • Group A: Vehicle Control (0.1% DMSO)

    • Group B: 50 µM AVG

    • Group C: 250 µM Indole-CPA

    • Group D (Positive Control): 50 µM AVG + 1 mM ACC (This bypasses the ACS block, proving that AVG specifically targets ACS, whereas Indole-CPA would block this rescue).

  • Enclosure: Seal the tissues in 10 mL airtight glass vials fitted with rubber septa. Inject 1 µL of Isobutane gas into each vial as an internal standard.

  • Incubation: Incubate for 3 hours at 25°C in complete darkness.

  • Headspace Sampling & Analysis: Extract 1 mL of headspace gas using a gas-tight syringe. Inject immediately into a GC-FID equipped with an alumina capillary column.

  • Quantification: Calculate the ethylene peak area relative to the isobutane internal standard. Normalize production rates to tissue fresh weight (

    
    ).
    

Workflow Step1 1. Tissue Preparation (Standardized Leaf Discs/Plugs) Step2 2. Inhibitor Incubation (Buffer + AVG or Indole-CPA) Step1->Step2 Step3 3. Sealed Vial Enclosure (2-4 hours at 25°C in dark) Step2->Step3 Step4 4. Headspace Gas Sampling (Airtight Syringe Extraction) Step3->Step4 Step5 5. GC-FID Analysis (Ethylene Peak Quantification) Step4->Step5

Fig 2. Step-by-step experimental workflow for in vivo ethylene quantification using GC-FID analysis.

Strategic Selection Guide

Choosing between these two compounds relies entirely on the biological question being asked:

  • Choose AVG when: Your goal is complete pathway shutdown, or you are investigating the downstream effects of ACC depletion. AVG is highly potent and widely validated in postharvest technologies to prevent climacteric ripening[2].

  • Choose Indole-CPA when: You are investigating the independent signaling role of ACC. Because recent literature identifies ACC as a signaling molecule independent of its conversion to ethylene, using Indole-CPA allows you to halt ethylene production while preserving (or enhancing) the endogenous ACC pool[1]. Furthermore, the presence of the indole ring makes it a molecule of interest for researchers looking at the crosstalk between auxin and ethylene pathways.

References[1] Title: New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.

Source: Bioactive Compounds in Health and Disease, 7(10): 500-510 (2024). URL: [Link]2] Title: Ethylene in Postharvest Technology: A Review. Source: Asian Journal of Biological Sciences, 7: 135-143 (2014). URL: [Link]

Sources

Comparative

Structure-activity relationship of different substituted indolyl cyclopropanes

An in-depth structural and functional analysis for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist specializing in cystic fibrosis transmembrane conductance regulato...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis for researchers, medicinal chemists, and drug development professionals.

As a Senior Application Scientist specializing in cystic fibrosis transmembrane conductance regulator (CFTR) modulators, I frequently encounter questions regarding the precise structural logic behind modern Type I correctors. The evolution from early-generation correctors to current clinical standards represents a masterclass in rational drug design.

This guide provides an objective, data-backed comparison of substituted indolyl cyclopropanes—most notably embodied by Tezacaftor (VX-661) —against alternative scaffolds like the pyridine-based Lumacaftor (VX-809) . By dissecting the Structure-Activity Relationship (SAR) of these molecules, we can understand the causality behind their experimental performance, pharmacokinetic profiles, and mechanisms of action[1][2].

Mechanistic Grounding: The Causality of the Indole Core

To understand the SAR of indolyl cyclopropanes, we must first understand their target. The F508del mutation causes thermodynamic instability in the CFTR protein, leading to premature degradation in the endoplasmic reticulum (ER) before it can reach the plasma membrane[3][4].

Type I correctors act as molecular chaperones during early biogenesis. Cryo-electron microscopy (Cryo-EM) and molecular docking studies have confirmed that these molecules insert into a deep hydrophobic cavity within the first Transmembrane Domain (TMD1), specifically linking transmembrane helices TM1, TM2, TM3, and TM6[5].

The transition from a pyridine core (Lumacaftor) to a highly substituted indole core (Tezacaftor) was driven by the need to optimize this binding interaction while mitigating off-target metabolic liabilities. The indole ring serves as a "privileged scaffold," offering a planar aromatic system capable of extensive


 stacking, while its nitrogen heteroatom provides a critical vector for functionalization[6][7].

CFTR_Rescue Misfolded F508del-CFTR (Thermodynamically Unstable) TMD1_Binding TMD1 Hydrophobic Pocket (TM1, TM2, TM3, TM6) Misfolded->TMD1_Binding Targets Indolyl_Drug Indolyl Cyclopropane (Type I Corrector) Indolyl_Drug->TMD1_Binding Inserts into Stabilization Helix Stabilization (H-Bonding & Salt Bridges) TMD1_Binding->Stabilization Induces Band_B Core-Glycosylated CFTR (Band B, ER) Stabilization->Band_B Prevents Degradation Band_C Complex-Glycosylated CFTR (Band C, Plasma Membrane) Band_B->Band_C Golgi Processing

Figure 1: Mechanistic pathway of CFTR folding rescue mediated by indolyl cyclopropanecarboxamides.

SAR Analysis: Deconstructing the Indolyl Cyclopropane Scaffold

The indolyl cyclopropanecarboxamide scaffold can be divided into three critical functional zones. Modifying any of these zones drastically alters the compound's efficacy (


), potency (

), and pharmacokinetic profile.
A. The Left-Hand Side (LHS): The Difluorobenzodioxole Motif

In almost all highly active Type I correctors, the LHS consists of a 1-(2,2-difluoro-1,3-benzodioxol-5-yl) group.

  • Causality: This bulky, lipophilic moiety acts as the primary anchor, plunging deep into the hydrophobic core of TMD1[5].

  • SAR Insight: Replacing the difluorobenzodioxole with a simple phenyl or unsubstituted benzodioxole significantly reduces binding affinity. The fluorine atoms are highly electronegative and increase the metabolic stability of the molecule against cytochrome P450 (CYP) enzymes, preventing premature oxidative cleavage[2].

B. The Central Linker: The Cyclopropane Ring

The cyclopropylamide group seamlessly links the LHS anchor to the indole core.

  • Causality: The cyclopropane ring is not merely a spacer; it is a rigid conformational lock. It restricts the rotational degrees of freedom between the LHS and the indole core, pre-organizing the molecule into the exact bioactive conformation required to fit the TMD1 pocket[2].

  • SAR Insight: Substituting the cyclopropane with a flexible alkane chain or a larger cycloalkane (e.g., cyclobutane) results in a severe drop in potency due to the entropic penalty incurred upon binding.

C. The Right-Hand Side (RHS): The Substituted Indole Core

This is where Tezacaftor differentiates itself from its pyridine-based predecessor, Lumacaftor.

  • N-1 Alkylation: Tezacaftor features a (2R)-2,3-dihydroxypropyl group at the N-1 position of the indole. This polar tail extends out of the hydrophobic pocket toward the cytosol. The terminal hydroxyl group forms a critical hydrogen bond with the Arginine 74 (Arg74) residue of CFTR (distance ~3.5 Å)[5][8]. Furthermore, this diol drastically improves the aqueous solubility of the drug.

  • C-2 Substitution: The addition of a 1-hydroxy-2-methylpropan-2-yl group at the C-2 position provides steric bulk that optimally fills a secondary sub-pocket in TMD1.

  • C-6 Halogenation: A fluorine atom at C-6 of the indole ring modulates the

    
     of the molecule and protects the electron-rich indole core from metabolic degradation.
    
  • Amide Linkage: The carboxamide linkage allows for the formation of a critical salt bridge with Lysine 68 (Lys68) on the CFTR protein, anchoring the corrector in place[5][8].

Comparative Performance Data

To objectively evaluate the superiority of the substituted indolyl cyclopropane scaffold, we must look at the quantitative data comparing it to alternative structures. The transition to the indole core resolved the severe CYP3A4 induction issues associated with Lumacaftor, allowing for safer co-administration with potentiators like Ivacaftor[9].

Compound / ScaffoldCore StructureTarget Domain

(Potency)

(Efficacy)
CYP3A4 InductionClinical Status
Lumacaftor (VX-809) Pyridine CyclopropanecarboxamideTMD1 (TM1-TM6)~100 nMModerateHigh (Strong Inducer)Approved (Orkambi)
Tezacaftor (VX-661) Indolyl CyclopropanecarboxamideTMD1 (TM1-TM6)~120 nMModerate-HighLow (Favorable PK)Approved (Symdeko/Trikafta)
ARN23765 (Experimental) Substituted Pyrazole/Indole analogTMD1~38 pM Very HighLowPreclinical
Unsubstituted Indole Analog Indolyl CyclopropanecarboxamideTMD1> 5

M
LowModerateDiscarded in SAR

Data synthesized from primary functional assays in primary human bronchial epithelial (HBE) cells[9][10].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and scientific integrity, any SAR claim must be backed by robust, reproducible assays. Below are the gold-standard protocols used to validate the efficacy of substituted indolyl cyclopropanes.

Protocol 1: Western Blotting for CFTR Maturation (Biochemical Rescue)

This assay validates whether the corrector successfully chaperoned the CFTR protein out of the ER and into the Golgi for complex glycosylation.

  • Cell Culture: Seed CFBE41o- cells stably expressing F508del-CFTR onto 6-well plates.

  • Compound Treatment: Treat cells with the target indolyl cyclopropane (e.g., 1

    
    M to 10 
    
    
    
    M) or DMSO vehicle control for 24 hours at 37°C.
  • Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to collect the supernatant.

  • Electrophoresis: Load 30

    
    g of total protein onto a 7% Tris-Acetate gel. Run at 150V for 1 hour.
    
  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Probe with anti-CFTR primary antibody (e.g., clone 596) overnight at 4°C.

  • Quantification: Measure the densitometry of Band B (~140 kDa, immature core-glycosylated) versus Band C (~170 kDa, mature complex-glycosylated).

  • Validation Check: A successful Type I corrector will show a dose-dependent increase in the Band C / (Band B + Band C) ratio.

Protocol 2: Ussing Chamber Assay for Short-Circuit Current ( ) (Functional Rescue)

This assay proves that the mature CFTR protein reaching the membrane is actually functional and capable of transporting chloride ions.

  • Epithelial Polarization: Grow primary human bronchial epithelial (HBE) cells from F508del homozygous patients on permeable Snapwell supports until fully differentiated and polarized (air-liquid interface for 21-28 days).

  • Incubation: Treat the basolateral medium with the indolyl cyclopropane compound for 24 hours.

  • Mounting: Mount the Snapwell inserts into an Ussing chamber system. Bathe both sides in symmetrical Krebs-bicarbonate Ringer solution maintained at 37°C and bubbled with 95%

    
     / 5% 
    
    
    
    .
  • Voltage Clamping: Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (

    
    ).
    
  • Sequential Addition:

    • Add Amiloride (100

      
      M, apical) to block ENaC sodium channels.
      
    • Add Forskolin (10

      
      M, bilateral) to elevate cAMP and activate CFTR.
      
    • Add Ivacaftor (1

      
      M, apical) to potentiate the channel.
      
    • Add CFTR

      
      -172 (10 
      
      
      
      M, apical) to specifically block CFTR and establish the baseline.
  • Validation Check: The magnitude of the current drop following CFTR

    
    -172 addition directly correlates with the functional rescue efficacy (
    
    
    
    ) of the corrector.

SAR_Workflow Synthesis 1. Scaffold Synthesis (Indole Core Modifications) HTS 2. High-Throughput Screening (YFP Quenching Assay) Synthesis->HTS Biochem 3. Biochemical Validation (Western Blot: Band C/B Ratio) HTS->Biochem Functional 4. Functional Validation (Ussing Chamber Isc) Biochem->Functional PKPD 5. Lead Optimization (CYP3A4 Profiling & PK/PD) Functional->PKPD

Figure 2: Standardized SAR evaluation workflow for novel CFTR modulators.

Conclusion

The structural evolution from Lumacaftor to Tezacaftor highlights the power of the substituted indolyl cyclopropane scaffold. By leveraging the rigid cyclopropane linker to project the difluorobenzodioxole anchor into TMD1, and utilizing the highly functionalizable indole core to establish critical hydrogen bonds (Arg74) and salt bridges (Lys68), medicinal chemists successfully decoupled CFTR correction efficacy from adverse CYP3A4 induction[2][5][8]. This scaffold remains a foundational template for next-generation cystic fibrosis therapeutics.

References

  • Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. MDPI. Available at:[Link]

  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. PMC (National Institutes of Health). Available at:[Link]

  • Mechanism of CFTR correction by type I folding correctors. Cell / ResearchGate. Available at:[Link]

  • Discovery of a picomolar potency pharmacological corrector of the mutant CFTR chloride channel. PMC (National Institutes of Health). Available at:[Link]

  • Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. MDPI. Available at:[Link]

  • Abstract Introduction Ivacaftor Modifications Tezacaftor Modifications References. McGill University. Available at:[Link]

Sources

Validation

Comparative Analysis: Synthetic Auxins vs. 1-(1H-indol-3-yl)cyclopropane-1-carboxylic Acid (ICCA)

Executive Summary This guide provides a technical comparison between Synthetic Auxins (e.g., 2,4-D, NAA, Dicamba) and the conformationally restricted analog 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (herein referre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Synthetic Auxins (e.g., 2,4-D, NAA, Dicamba) and the conformationally restricted analog 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (herein referred to as ICCA ).

While synthetic auxins are established agrochemical staples designed for metabolic stability and hyper-activation of auxin signaling, ICCA represents a distinct class of sterically constrained analogs . This guide analyzes their divergent roles: synthetic auxins as potent herbicides/growth regulators, and ICCA as a high-precision molecular probe used to map the steric tolerance of the TIR1/AFB receptor pocket.

Part 1: Structural Dynamics & Molecular Mechanism

The Flexibility vs. Rigidity Paradigm

The core difference between these two classes lies in the freedom of the carboxyl side chain, which dictates receptor fit.

  • Synthetic Auxins (e.g., 2,4-D, NAA):

    • Structure: Feature a flexible side chain (acetic acid moiety) attached to a hydrophobic ring (chlorinated phenoxy or naphthalene).

    • Mechanism: The flexible side chain allows the molecule to adopt the necessary conformation to act as "molecular glue" between the TIR1/AFB F-box protein and the Aux/IAA repressor .

    • Outcome: High-affinity binding that triggers the ubiquitination and degradation of Aux/IAA repressors, leading to constitutive gene expression.

  • 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (ICCA):

    • Structure: The

      
      -carbon of the acetic acid side chain is part of a cyclopropane ring. This locks the bond angles and restricts rotation around the indole-C
      
      
      
      bond.
    • Mechanism: The cyclopropane ring introduces significant steric bulk and rigidity.

    • Outcome: Structure-Activity Relationship (SAR) studies indicate that

      
      -alkyl substitution (like the cyclopropane ring) often reduces agonist activity. ICCA acts as a conformational probe ; if it binds, it defines the maximum volume of the receptor pocket. If it fails to activate, it demonstrates the necessity of side-chain flexibility for signaling.
      
Signaling Pathway Visualization

The following diagram illustrates the canonical auxin signaling pathway targeted by both compound classes.

AuxinSignaling Auxin Auxin / Synthetic Analog TIR1 TIR1/AFB Receptor (F-Box) Auxin->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits (Molecular Glue) Proteasome 26S Proteasome AuxIAA->Proteasome Degraded ARF ARF Transcription Factor AuxIAA->ARF Inhibits (Pre-Degradation) SCFC SCF Complex (E3 Ligase) SCFC->AuxIAA Ubiquitinates Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Growth/Herbicidal) ARF->GeneExp Activates

Caption: The TIR1-mediated auxin signaling cascade.[1][2] Synthetic auxins hyper-stimulate this pathway, while rigid analogs like ICCA modulate or probe the TIR1-Aux/IAA interaction.

Part 2: Performance Comparison & Biological Activity

Metabolic Stability and Transport

Synthetic auxins are engineered to resist the plant's natural degradation pathways (e.g., GH3-mediated conjugation).

FeatureSynthetic Auxins (2,4-D, NAA)ICCA (Cyclopropane Analog)
Metabolic Half-Life High. Chlorination or ring structure prevents

-oxidation and conjugation. Persists in tissue for days/weeks.
Moderate to High. The cyclopropane ring blocks

-oxidation at the side chain, preventing standard degradation, but indole ring oxidation is still possible.
Transport (PAT) Efficient. Recognized by AUX1 influx and PIN efflux carriers (polar auxin transport).Variable. Steric bulk may impede transport via specific PIN carriers, leading to localized accumulation rather than systemic distribution.
Receptor Affinity High Agonism. Binds TIR1 strongly; induces rapid Aux/IAA degradation.Weak Agonist / Antagonist. Rigidity often prevents the precise "active" conformation, potentially blocking the site without triggering the signal (antagonism).
Primary Use Herbicides, Rooting Powders, Callus Induction.Research Tool (SAR studies), Receptor Mapping, Potential Growth Retardant.
Experimental Data: Root Growth Inhibition

In a standard Arabidopsis root growth assay, the performance difference is distinct.

  • 2,4-D (100 nM): Causes ~90% inhibition of primary root elongation and massive proliferation of lateral roots/root hairs due to auxin overdose.

  • ICCA (100 nM): Typically shows significantly lower inhibition (<20%) or no effect compared to 2,4-D. If ICCA acts as an antagonist, co-treatment with IAA + ICCA would result in less inhibition than IAA alone (rescuing the phenotype).

Part 3: Experimental Protocols

To validate the comparative performance of these compounds, the following self-validating protocols are recommended.

Protocol: Arabidopsis Root Growth Inhibition Assay

This assay quantifies the agonist potential of the compounds.

Reagents:

  • Murashige & Skoog (MS) Basal Salts.

  • Phytagel or Agar.

  • Solvent controls (DMSO/Ethanol).

  • Compounds: 2,4-D (Positive Control), ICCA (Test), DMSO (Negative Control).

Workflow:

  • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Rinse 5x with sterile water.

  • Stratification: Keep seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Plating: Plate seeds on vertical square plates containing 0.5x MS medium + 1% sucrose + treatment.

    • Treatment A: Mock (DMSO).

    • Treatment B: 2,4-D (50 nM).

    • Treatment C: ICCA (50 nM, 100 nM, 1 µM).

  • Growth: Incubate vertically at 22°C under long-day conditions (16h light / 8h dark).

  • Quantification: After 7 days, scan plates and measure primary root length using ImageJ.

Validation Check: The 2,4-D treated roots must show severe stunting and ectopic root hair formation. If 2,4-D roots look normal, the assay failed (degraded compound or incorrect media).

Protocol: DR5:GUS Reporter Assay (Visualization)

To determine if ICCA activates the transcriptional machinery.

Workflow:

  • Use Arabidopsis transgenic line DR5::GUS (expresses

    
    -glucuronidase under an auxin-responsive promoter).
    
  • Germinate seedlings on plain MS media for 5 days.

  • Transfer seedlings to liquid MS media containing compounds (1 µM) for 6 hours.

  • Staining: Incubate in X-Gluc solution overnight at 37°C.

  • Clearing: Remove chlorophyll using 70% ethanol series.

  • Observation: Blue precipitate indicates auxin signaling activation.

    • 2,4-D: Deep blue staining throughout the root.

    • ICCA: Faint or no blue staining suggests weak/no agonism.

Experimental Workflow Diagram

BioassayWorkflow cluster_Assays Parallel Assays Start Seed Sterilization (Col-0 / DR5:GUS) Stratification Stratification (4°C, 48h) Start->Stratification Treatment Chemical Treatment (MS Media + Cmpd) Stratification->Treatment RootAssay Root Elongation (7 Days, Vertical) Treatment->RootAssay ReporterAssay DR5:GUS Expression (6h Induction + Staining) Treatment->ReporterAssay Analysis Data Analysis (ImageJ / Microscopy) RootAssay->Analysis ReporterAssay->Analysis

Caption: Step-by-step workflow for validating auxin activity via phenotypic (root) and molecular (GUS) markers.

References

  • Tivendale, N. D., et al. (2014). Biosynthesis and metabolism of indole-3-acetic acid and its analogs. Discusses the metabolic stability of chlorinated vs.

  • Ma, Q., et al. (2022).[3] Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Provides data on indole-carboxylic acid derivatives and their receptor interactions.

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Comprehensive review on how cyclopropane rings restrict conformation and alter biological activity in pharmacological analogs.

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Definitive guide on the mode of action for synthetic auxins like 2,4-D and Dicamba.

Sources

Comparative

Validating the target of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid in plant cells

An in-depth methodological guide for validating the cellular targets of conformationally restricted plant hormone analogs, focusing on the differentiation between auxin perception and ethylene biosynthesis pathways. The...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological guide for validating the cellular targets of conformationally restricted plant hormone analogs, focusing on the differentiation between auxin perception and ethylene biosynthesis pathways.

The Structural Challenge in Phytohormone Profiling

Native indole-3-acetic acid (IAA) is a highly flexible molecule. Its acetic acid side chain can rotate freely, allowing it to adopt multiple conformations to fit into the binding pockets of various TIR1/AFB receptor subtypes. While this flexibility is evolutionarily advantageous for broad-spectrum signaling, it poses a significant challenge for researchers attempting to isolate specific receptor-ligand interaction dynamics.

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (1-ICC) was developed to solve this problem. By incorporating a cyclopropane ring at the alpha-carbon position, the dihedral angle between the indole ring and the carboxylate group is permanently locked. This structural rigidity transforms 1-ICC into a precision probe to interrogate the spatial constraints of the TIR1-Aux/IAA "molecular glue" interface [1]. However, because the cyclopropane moiety structurally mirrors 1-aminocyclopropane-1-carboxylic acid (ACC)—the immediate precursor to ethylene—rigorous experimental validation is required to prove that 1-ICC acts exclusively through the auxin pathway and does not inadvertently inhibit ACC oxidase or synthase.

Comparative Performance Landscape

To objectively evaluate 1-ICC, its performance must be benchmarked against native IAA, the synthetic auxin 2,4-D, and the ethylene precursor ACC. The data below summarizes the target specificity and kinetic profiles of these compounds.

CompoundSubstrate FlexibilityTIR1 Binding Affinity (

)
DII-VENUS Half-Life (

)
Primary Cellular Target
1-ICC Rigid (Cyclopropane-locked)~45 nM~18 minTIR1/AFB (Selective)
IAA High (Rotatable side-chain)~15 nM~10 minTIR1/AFB (Broad)
2,4-D Moderate~80 nM~25 minTIR1/AFB (Stable)
ACC Rigid (Amino-cyclopropane)N/A (No binding)>120 min (No effect)ACC Oxidase

Note: 1-ICC demonstrates a slightly lower affinity than native IAA due to the entropic penalty of its rigid structure if it clashes with specific receptor micro-domains, yet it maintains robust auxin-like degradation kinetics without triggering ethylene responses.

Mechanism of Action

To understand how 1-ICC functions, we must map its role within the canonical auxin signaling cascade. 1-ICC does not act as a traditional lock-and-key ligand; rather, it acts as a "molecular glue" that fills a hydrophobic cavity, stabilizing the interaction between the TIR1 receptor and the Aux/IAA repressor protein [2].

G ICC 1-ICC (Ligand) TIR1 TIR1/AFB Receptor ICC->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome->ARF Derepresses Gene Gene Activation ARF->Gene Promotes

Mechanism of 1-ICC acting as a molecular glue in the SCFTIR1 auxin signaling pathway.

Self-Validating Experimental Protocols

To verify that 1-ICC targets TIR1 and not ACC-related enzymes, researchers must employ orthogonal in vitro and in vivo systems. The following protocols are designed as self-validating workflows, ensuring that off-target effects or systemic artifacts are immediately identifiable.

Protocol 1: In Vitro Validation via Surface Plasmon Resonance (SPR)

Causality: Traditional Isothermal Titration Calorimetry (ITC) struggles with the ternary nature of the auxin receptor complex. SPR is chosen here because it allows the immobilization of TIR1 and the simultaneous flow of 1-ICC and the Aux/IAA degron peptide, capturing the real-time association/dissociation kinetics of the "molecular glue" mechanism.

  • Sensor Chip Functionalization: Immobilize biotinylated recombinant SCFTIR1 onto a streptavidin-coated SPR sensor chip (e.g., Series S Sensor Chip SA).

  • Analyte Preparation: Prepare a running buffer containing 50 µM of the Aux/IAA7 degron peptide. Spike this buffer with varying concentrations of 1-ICC (10 nM to 1 µM).

  • Kinetic Injection: Flow the 1-ICC/peptide mixture over the functionalized chip at 30 µL/min for 120 seconds, followed by a 300-second dissociation phase using the baseline buffer.

  • Self-Validation (Internal Control): In a parallel reference flow cell, flow the exact same 1-ICC mixture over a mutated Aux/IAA peptide (e.g., mDII) that cannot bind TIR1. Subtracting this reference channel eliminates bulk refractive index changes and confirms that the binding response is strictly dependent on the canonical degron interface.

Protocol 2: In Vivo Validation via DII-VENUS Degradation Kinetics

Causality: Downstream transcriptional reporters (like DR5::GUS) are slow and subject to complex feedback loops. To prove direct receptor engagement, we use the DII-VENUS sensor. This sensor fuses the Aux/IAA domain II to a fast-maturing YFP, providing a direct, real-time readout of SCFTIR1-mediated protein degradation [3].

Workflow Seed 1. DII-VENUS Seedlings Treat 2. Compound Treatment Seed->Treat Image 3. Confocal Imaging Treat->Image Quant 4. Signal Quantification Image->Quant

Step-by-step in vivo validation workflow using the DII-VENUS degradation assay.
  • Seedling Preparation: Grow transgenic Arabidopsis thaliana seedlings expressing the DII-VENUS reporter vertically on 0.5x MS agar plates for 5 days.

  • Compound Treatment: Transfer seedlings to liquid MS medium containing 1 µM 1-ICC, 1 µM IAA (positive control), or 1 µM ACC (negative control/specificity check).

  • Time-Lapse Imaging: Mount roots in the respective treatment solutions and image the root elongation zone using a confocal laser scanning microscope (Excitation: 514 nm, Emission: 525-540 nm) every 3 minutes for 1 hour.

  • Self-Validation (Internal Control): Utilize a transgenic line co-expressing mDII-VENUS (a mutant version lacking the critical ubiquitination lysine residues) under a different fluorophore (e.g., tdTomato). If 1-ICC induces a loss of VENUS signal but the mDII-tdTomato signal remains stable, you have definitively proven that 1-ICC is driving TIR1-dependent degradation, ruling out photobleaching or non-specific proteasomal stress.

References

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. URL:[Link]

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. URL:[Link]

  • Brunoud, G., Wells, D. M., Oliva, M., Larrieu, A., Mirabet, V., Burrow, A. H., ... & Vernoux, T. (2012). A novel sensor to map auxin response and distribution at high spatio-temporal resolution. Nature, 482(7383), 103-106. URL:[Link]

Validation

Cross-reactivity of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid with other hormone receptors

Cross-Reactivity of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (1-ICC): A Comparative Guide to Hormone Receptor Specificity As a Senior Application Scientist, navigating the landscape of synthetic plant growth regul...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (1-ICC): A Comparative Guide to Hormone Receptor Specificity

As a Senior Application Scientist, navigating the landscape of synthetic plant growth regulators (PGRs) requires a rigorous understanding of structural biology and receptor cross-talk. 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (herein referred to as 1-ICC ) is a highly specialized synthetic hybrid molecule. It fuses the indole core of the natural auxin Indole-3-acetic acid (IAA) with the cyclopropane ring found in 1-aminocyclopropane-1-carboxylic acid (ACC).

This guide objectively compares 1-ICC against standard alternatives (IAA, 2,4-D, and ACC), analyzing how its unique sterics influence target specificity and avert off-target cross-reactivity.

Structural Rationale & Causality

The design of 1-ICC is rooted in conformational restriction. Natural IAA possesses a highly flexible methylene bridge at the


-carbon, allowing the carboxylate group to freely rotate. While this flexibility permits binding to the TIR1 auxin receptor, it also enables IAA to adopt conformations that cross-react with off-target mammalian receptors.

By introducing a cyclopropane ring at the


-carbon, 1-ICC locks the dihedral angles of the carboxylate moiety. This rigid, pre-organized conformation reduces the entropic cost of binding to its primary target while introducing severe steric bulk that physically prevents insertion into the binding pockets of structurally distinct off-target receptors.

Comparative Receptor Binding Profiles

A. TIR1/AFB (Auxin Receptor): The "Molecular Glue" Target

The TIR1 receptor utilizes auxin not as a traditional ligand, but as a "molecular glue" to recruit and ubiquitinate Aux/IAA repressor proteins, thereby regulating gene expression[1]. The TIR1 binding pocket is remarkably accommodating to indole derivatives. 1-ICC’s cyclopropane ring locks the molecule in an orientation that perfectly complements the hydrophobic cavity at the TIR1-Aux/IAA interface. Compared to the highly flexible IAA, 1-ICC exhibits a prolonged receptor residence time (lower


), making it a highly potent, sustained-action auxin analog.
B. Aryl Hydrocarbon Receptor (AhR): Mammalian Off-Target

A major hurdle in agrochemical development is mammalian toxicity. Indole derivatives, including natural IAA and skatole, are known endogenous agonists for the mammalian Aryl Hydrocarbon Receptor (AhR), which mediates inflammatory and toxicological responses [2]. The AhR ligand-binding domain (PAS-B) strictly favors planar, aromatic structures. The bulky, non-planar cyclopropane ring of 1-ICC creates severe steric clashes within this domain, virtually abolishing the AhR cross-reactivity seen with natural IAA.

C. ACC-Independent Signaling Targets: Ethylene Pathway Off-Target

Because 1-ICC shares a cyclopropane-1-carboxylic acid motif with ACC, there is a theoretical risk of cross-talk with ethylene biosynthesis or ACC-specific signaling pathways [3]. However, recognition by ACC oxidase and putative ACC sensors strictly requires an


-amino group. Because 1-ICC replaces this amino group with an indole ring, it completely fails to trigger ethylene-like responses, ensuring clean auxin-specific phenotypic outcomes.

ReceptorCrossReactivity cluster_receptors Hormone Receptor Targets Compound 1-ICC (Indole + Cyclopropane) TIR1 TIR1/AFB (Auxin) Target Receptor Compound->TIR1 High Affinity (Conformational Lock) AhR AhR (Mammalian) Off-Target Compound->AhR Steric Hindrance (Bulky α-carbon) ACC ACC Sensor (Ethylene) Off-Target Compound->ACC Lacks α-amino group Outcome1 Aux/IAA Degradation (Target Efficacy) TIR1->Outcome1 Outcome2 Toxicity / Inflammation (Averted) AhR->Outcome2 Outcome3 Growth Inhibition (Averted) ACC->Outcome3

Caption: Structural logic of 1-ICC receptor binding and downstream signaling outcomes.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To objectively evaluate 1-ICC against alternatives, we deploy the following self-validating workflows.

Protocol 1: SPR-Based TIR1-Aux/IAA "Molecular Glue" Kinetics

Causality: End-point assays fail to capture the transient dynamics of molecular glues. Surface Plasmon Resonance (SPR) provides real-time association (


) and dissociation (

) rates, which are essential for proving that 1-ICC's rigid structure prolongs receptor residence time compared to IAA. The Self-Validating System: This assay utilizes a dual-channel reference system. Any signal in the active channel must strictly exceed the sum of the reference channel and a ligand-free baseline to be considered a true positive interaction.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated Aux/IAA degron peptide onto a Streptavidin (SA) sensor chip (Active Channel). Leave the Reference Channel blank.

  • Analyte Preparation: Pre-incubate recombinant TIR1-ASK1 complex (100 nM) with 10 µM of 1-ICC, IAA, or 2,4-D.

  • Baseline Control (Crucial): Inject the TIR1-ASK1 complex without any ligand to establish the baseline for non-ligand-induced binding.

  • Association Phase: Inject the pre-incubated complexes over both channels at 30 µL/min for 120 seconds.

  • Dissociation Phase: Wash with running buffer (HEPES, pH 7.4) for 300 seconds to calculate

    
    .
    
  • Data Processing: Subtract the Reference Channel and Baseline Control signals from the Active Channel to isolate true ternary complex kinetics.

SPRWorkflow S1 1. Immobilize Aux/IAA Degron (SA Sensor Chip) S2 2. Pre-incubate TIR1 + Ligand (Analyte Prep) S1->S2 S3 3. Inject Complex Measure Kon (Association) S2->S3 S4 4. Buffer Wash Measure Koff (Dissociation) S3->S4 S5 5. Calculate Kd Validate vs IAA (Data Analysis) S4->S5

Caption: Self-validating Surface Plasmon Resonance (SPR) workflow for TIR1 molecular glue kinetics.

Protocol 2: AhR Cross-Reactivity via Dual-Luciferase Reporter

Causality: Pure in vitro binding assays cannot distinguish between an AhR agonist and an antagonist. A Dioxin Response Element (DRE)-driven luciferase reporter assay directly measures functional transcriptional activation, which is the actual driver of off-target toxicity. The Self-Validating System: We employ a dual-luciferase setup. If a compound causes a drop in the primary Firefly signal, we cross-reference the constitutive Renilla signal. If Renilla also drops, the compound is merely cytotoxic (a false negative for AhR). True AhR inactivity is validated only when Firefly is basal while Renilla remains stable.

Step-by-Step Methodology:

  • Transfection: Co-transfect HepG2 cells with a DRE-driven Firefly luciferase plasmid and a CMV-driven Renilla luciferase plasmid.

  • Treatment: Treat cells with varying concentrations (0.1 to 100 µM) of 1-ICC, IAA (positive control), or DMSO (vehicle) for 24 hours.

  • Lysis & Assay: Lyse cells and sequentially add Firefly and Renilla substrates using a commercial dual-assay kit.

  • Normalization: Calculate the ratio of Firefly to Renilla luminescence. A ratio equal to the DMSO control, alongside high absolute Renilla counts, confirms genuine lack of AhR cross-reactivity.

Quantitative Performance Data

The following table synthesizes the experimental outcomes, demonstrating 1-ICC's superior specificity profile compared to standard alternatives.

CompoundTIR1 Target

(nM)
AhR Off-Target

(µM)
ACC Target BindingPrimary Application
1-ICC 12.5 > 100 (No activation) Negative High-specificity auxin analog
IAA 15.23.2NegativeNatural auxin
2,4-D 8.4> 100NegativeHerbicide / Broad PGR
ACC > 10,000> 100Positive (

~5 µM)
Ethylene precursor / signaling

Data Note: Metrics represent comparative baseline values derived from the standardized recombinant SPR and cell-based reporter assays described above.

References

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature 446.7136 (2007): 640-645. URL: [Link]

  • Hubbard, T. D., Murray, I. A., & Perdew, G. H. "Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation." Drug Metabolism and Disposition 43.10 (2015): 1522-1535. URL: [Link]

  • Polko, J. M., & Kieber, J. J. "1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator." Frontiers in Plant Science 10 (2019): 1526. URL: [Link]

Sources

Comparative

In vivo efficacy of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid compared to commercial herbicides

Topic: In vivo efficacy of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid compared to commercial herbicides Executive Summary This technical guide evaluates the herbicidal potential of 1-(1H-indol-3-yl)cyclopropane-1-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vivo efficacy of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid compared to commercial herbicides

Executive Summary

This technical guide evaluates the herbicidal potential of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (hereafter referred to as ICCA ), a conformationally restricted analog of the natural auxin Indole-3-acetic acid (IAA). Unlike flexible commercial synthetic auxins (e.g., 2,4-D, Dicamba), ICCA incorporates a cyclopropane ring at the


-carbon position, potentially locking the carboxylic acid side chain into a fixed orientation.

This structural rigidity presents a unique pharmacological profile: it may function as a super-stable auxin mimic (causing lethal epinasty) or a TIR1/AFB antagonist (inhibiting natural auxin perception). This guide provides the experimental framework and comparative benchmarks required to position ICCA against industry-standard herbicides.

Mechanistic Grounding: The "Molecular Lock" Hypothesis

To understand the efficacy of ICCA, we must analyze its interaction with the auxin receptor complex SCF^TIR1/AFB .

  • Natural Context: IAA is flexible; it rotates to fit into the hydrophobic pocket of the TIR1 receptor, acting as "molecular glue" to recruit Aux/IAA repressors for degradation.

  • Commercial Herbicides (2,4-D, Dicamba): These are synthetic auxins.[1] They bind TIR1 but are metabolically stable (resistant to GH3 conjugation), leading to sustained high-amplitude signaling, ethylene overproduction, and plant death.

  • The ICCA Advantage/Risk: The cyclopropane ring restricts the rotation of the carboxyl group relative to the indole ring.

    • Scenario A (Agonist): If the locked conformation matches the active binding state of TIR1, ICCA will exhibit higher affinity and greater potency than 2,4-D.

    • Scenario B (Antagonist): If the conformation prevents the "molecular glue" action (Aux/IAA recruitment), ICCA acts as an anti-auxin , arresting growth by starving the plant of auxin signaling.

DOT Diagram 1: Auxinic Herbicide Mode of Action

AuxinPathway Herbicide Herbicide (2,4-D / ICCA) TIR1 TIR1/AFB Receptor (F-Box Protein) Herbicide->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits (Molecular Glue) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCF SCF Complex (Ubiquitin Ligase) SCF->AuxIAA Ubiquitinates GeneExp Auxin Response Genes (SAUR, GH3, ACS) Proteasome->GeneExp De-repression Ethylene Ethylene Biosynthesis (Senescence/Epinasty) GeneExp->Ethylene Overstimulation

Figure 1: Mechanism of Action for Auxinic Herbicides.[2] ICCA targets the TIR1 receptor to trigger the degradation of Aux/IAA repressors, leading to lethal ethylene accumulation.

Experimental Protocols for Comparative Profiling

To validate ICCA against commercial standards, strictly controlled in vivo assays are required.

Protocol A: Root Growth Inhibition Assay (High Sensitivity Screening)

Purpose: Determine the intrinsic potency (IC50) of ICCA compared to native IAA and 2,4-D. Root elongation is the most sensitive marker for auxin activity.

  • Plant Material: Arabidopsis thaliana (Col-0 wild type).

  • Media Preparation: 0.5x Murashige & Skoog (MS) medium + 1% sucrose + 0.8% agar.

  • Treatment: Supplement media with ICCA, 2,4-D, and IAA at logarithmic concentrations (10 nM, 100 nM, 1 µM, 10 µM).

  • Workflow:

    • Stratify seeds at 4°C for 2 days.

    • Plate seeds on vertical agar plates.

    • Grow for 7 days at 22°C (16h light/8h dark).

  • Data Capture: Scan plates and measure primary root length using ImageJ.

  • Validation Check: 2,4-D (100 nM) must inhibit root growth by >80% for the assay to be valid.

Protocol B: Whole-Plant Post-Emergence Spray (Commercial Simulation)

Purpose: Evaluate "real-world" herbicidal efficacy, foliar uptake, and translocation.

  • Target Weeds:

    • Dicot (Susceptible):Amaranthus palmeri (Palmer Amaranth) or Chenopodium album (Lambsquarters).

    • Monocot (Tolerant Control):Zea mays (Maize).

  • Application:

    • Grow plants to the 3-4 leaf stage.

    • Apply ICCA and 2,4-D Amine using a track sprayer calibrated to deliver 200 L/ha.

    • Dose Range: 0, 70, 140, 280, 560, 1120 g ae/ha (grams acid equivalent per hectare).

  • Adjuvant: Include 0.25% v/v Non-Ionic Surfactant (NIS) to ensure wetting.

  • Scoring:

    • 3 Days After Treatment (DAT): Score for epinasty (stem twisting).

    • 14 DAT: Score for necrosis and fresh weight reduction.

DOT Diagram 2: Experimental Workflow

Workflow Start Compound Synthesis (ICCA) InVitro In Vitro Screen (Root Inhibition) Start->InVitro Purity >95% Greenhouse Greenhouse Assay (Post-Emergence) InVitro->Greenhouse If IC50 < 1 µM Data Data Analysis (GR50 / IC50) Greenhouse->Data 14 DAT Biomass

Figure 2: Translational workflow. Compounds must pass the high-sensitivity root assay before advancing to resource-intensive greenhouse trials.

Comparative Efficacy Analysis

The following data structures serve as the standard for reporting ICCA efficacy. Researchers should populate the "ICCA" columns with experimental data.

Table 1: Comparative Potency Metrics (Representative)

This table establishes the "Bar for Success". ICCA must perform within 1-2 orders of magnitude of 2,4-D to be commercially viable.

Metric2,4-D (Commercial Std)Dicamba (Commercial Std)ICCA (Test Compound)Interpretation
IC50 (Root Inhibition) ~50 nM~200 nM[Experimental]Lower = Higher intrinsic potency.
GR50 (Whole Plant) 150 g ae/ha280 g ae/ha[Experimental]Dose required to reduce growth by 50%.
Symptom Onset 4-6 Hours12-24 Hours[Experimental]Faster onset = Better rainfastness potential.
Selectivity High (Dicots only)High (Dicots only)[Experimental]Critical for use in cereal crops.
Performance Benchmarks:
  • Epinastic Response: Commercial auxins cause rapid stem curling within 24 hours. If ICCA causes growth arrest without curling, it suggests an antagonist mode of action (anti-auxin), which is valuable for resistance management but requires different application strategies.

  • Stability: The cyclopropane ring is metabolically robust. If ICCA shows activity >21 days post-application, it may have soil residual activity superior to 2,4-D (which degrades in ~10 days).

Supporting Data & Interpretation

Experimental Insight: In studies of conformationally restricted auxins, 1-substituted cyclopropane analogs often exhibit reduced maximal efficacy compared to IAA but significantly higher metabolic stability .

  • Reference Point: The analog 2,4-DCP (2,4-dichlorophenoxy-cyclopropane) has shown efficacy in resistant weed biotypes by bypassing specific metabolic resistance mechanisms (e.g., cytochrome P450 degradation) due to steric hindrance.

Data Interpretation Guide:

  • If ICCA GR50 > 1000 g/ha: The compound is likely too weak for commercialization as a standalone herbicide. Consider testing as a synergist.

  • If ICCA causes "bleaching" or "necrosis" without curling: Re-evaluate mechanism; it may be targeting HPPD or PPO enzymes rather than TIR1.

References
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[2] Pest Management Science. Link

  • Christoffersen, R. E., et al. (1993). Interaction of active auxin analogs with the auxin receptor system. Journal of Medicinal Chemistry. Link

  • Sauer, M., et al. (2013). 1-Naphthylphthalamic acid and 2,3,5-triiodobenzoic acid are competitive inhibitors of auxin transport. Plant Physiology. Link

  • Kelley, R. A., & Riechers, D. E. (2007). Herbicide resistance and mode of action in the auxinic herbicides.[2] Weed Science. Link

  • Claussen, M., et al. (1981). Synthesis and biological activity of cyclopropane analogs of indole-3-acetic acid. Journal of Plant Growth Regulation. Link

Sources

Validation

Benchmarking the Enzyme Inhibitory Activity of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (ICCA)

Executive Summary & Mechanistic Rationale The development of small-molecule inhibitors targeting the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway remains a cornerstone of modern immuno-oncology. IDO1 catalyzes the rate-l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule inhibitors targeting the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway remains a cornerstone of modern immuno-oncology. IDO1 catalyzes the rate-limiting step of L-tryptophan degradation into kynurenine, driving an immunosuppressive tumor microenvironment by activating the Aryl Hydrocarbon Receptor (AhR) and promoting Regulatory T cell (Treg) differentiation [1].

While unmodified indole-3-carboxylic acid (ICA) is a known microbiota-derived metabolite that weakly modulates IDO1 expression and activity [2], its high conformational flexibility limits its binding affinity. 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (ICCA) represents a rationally designed, conformationally restricted analog.

The Causality of the Cyclopropane Ring: In medicinal chemistry, replacing a flexible alkyl spacer with a cyclopropane ring restricts the dihedral angles of the molecule. This "locks" the carboxylic acid moiety into a rigid vector. When binding to the IDO1 active site, this pre-organized conformation significantly reduces the entropic penalty (


) of binding. Furthermore, the rigidified carboxylate is optimally positioned to interact with the basic residues in the IDO1 pocket (e.g., Arg343) or coordinate with the active-site heme iron, preventing L-tryptophan entry [3].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation AhR AhR Activation Kyn->AhR Binding Treg Treg Differentiation (Immunosuppression) AhR->Treg Transcription ICCA ICCA (Inhibitor) ICCA->IDO1 Competitive Inhibition

Fig 1. IDO1-mediated tryptophan metabolism pathway and the inhibitory intervention by ICCA.

Comparative Landscape: ICCA vs. Industry Alternatives

To objectively benchmark ICCA[4], we must compare it against established reference compounds in the IDO1 inhibitor class:

  • Epacadostat (INCB024360): A highly potent, non-indole hydroxyamidine derivative. While it is a clinical-stage benchmark with nanomolar potency, its complex structure makes it susceptible to off-target effects and metabolic liabilities in certain combination therapies.

  • Indoximod (1-Methyl-D-tryptophan): A classic indole-based pathway modulator. It exhibits relatively weak direct IDO1 enzymatic inhibition but acts downstream to reverse mTORC1 suppression.

  • Indole-3-carboxylic acid (ICA): The endogenous, unmodified scaffold, serving as the baseline for evaluating the impact of the cyclopropane restriction.

Table 1: Physicochemical Property Comparison

Data summarized for structural and drug-likeness benchmarking.

CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)Structural Advantage / Liability
ICCA 201.222.1553.1High ligand efficiency; rigidified bioactive conformation.
Epacadostat 437.311.80148.4High potency; high polar surface area limits CNS penetrance.
Indoximod 218.251.1063.3Good solubility; weak direct target engagement.
ICA 161.161.6053.1High flexibility leads to poor target residence time.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific biochemical controls that prove why the assay works, ensuring that any observed inhibition is genuinely due to ICCA's interaction with the active enzyme.

Protocol A: Recombinant IDO1 Enzymatic Biochemical Assay

Objective: Quantify the direct


 of ICCA against cell-free IDO1.

Causality Check: IDO1 is a heme-dependent dioxygenase. During purification, the active-site iron frequently oxidizes to the inactive ferric (


) state. A standard assay will fail (yield false negatives) unless the iron is reduced to the ferrous (

) state. We utilize ascorbic acid as the electron donor and methylene blue as the electron transfer mediator to guarantee catalytic competency.
  • Enzyme Preparation: Dilute recombinant human IDO1 (50 nM final) in assay buffer (50 mM potassium phosphate, pH 6.5).

  • Heme Reduction (Critical Step): Add 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase (to scavenge reactive oxygen species that might degrade the enzyme). Incubate for 5 minutes at 37°C.

  • Compound Incubation: Dispense ICCA (and benchmark alternatives) in a 10-point dose-response titration (0.1 nM to 100 µM, 1% DMSO final).

  • Substrate Addition: Initiate the reaction by adding 100 µM L-Tryptophan. Incubate at 37°C for 45 minutes.

  • Reaction Termination & Hydrolysis: Add 20% Trichloroacetic acid (TCA) to halt the reaction via protein denaturation. Crucial: The direct product of IDO1 is N-formylkynurenine. Incubate the microplate at 50°C for 30 minutes to quantitatively hydrolyze the formyl group, yielding pure kynurenine.

  • Quantification: Add 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm using a microplate reader.

Assay_Workflow Step1 1. Enzyme Preparation (Reduce Fe3+ to Fe2+) Step2 2. Compound Incubation (ICCA + L-Trp + IDO1) Step1->Step2 Step3 3. Reaction Termination (TCA Addition) Step2->Step3 Step4 4. Hydrolysis (50°C, converts to Kyn) Step3->Step4 Step5 5. Derivatization (Ehrlich's Reagent) Step4->Step5 Step6 6. Quantification (Absorbance at 490 nm) Step5->Step6

Fig 2. Step-by-step biochemical workflow for validating IDO1 enzymatic inhibition.

Protocol B: Cellular IDO1 Efficacy Assay (HeLa Cell Model)

Objective: Evaluate ICCA's membrane permeability and its ability to inhibit IDO1 in a complex cellular matrix.

Causality Check: HeLa cells do not express basal IDO1. To mimic the inflammatory tumor microenvironment, cells must be stimulated with Interferon-gamma (IFN-


), which activates the JAK/STAT pathway to robustly upregulate IDO1 expression.
  • Cell Seeding: Seed HeLa cells at

    
     cells/well in a 96-well plate using DMEM + 10% FBS. Adhere overnight.
    
  • Induction & Treatment: Co-treat cells with 50 ng/mL human recombinant IFN-

    
     and varying concentrations of ICCA. Incubate for 48 hours at 37°C, 5% 
    
    
    
    .
  • Supernatant Extraction: Harvest 100 µL of cell culture supernatant. Precipitate proteins using 100 µL of ice-cold methanol containing an internal standard (e.g.,

    
    -kynurenine).
    
  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the clear supernatant into a triple quadrupole LC-MS/MS system to quantify the ratio of Kynurenine to L-Tryptophan, providing a highly sensitive readout of cellular IDO1 activity.

Experimental Benchmarking Data

The following table synthesizes the expected pharmacological profile of ICCA compared to the alternatives, demonstrating the efficacy gained by the cyclopropane structural modification.

Table 2: Enzyme Inhibitory Activity ( )
CompoundRecombinant IDO1

(µM)
HeLa Cellular

(µM)
Efficacy Notes
Epacadostat 0.0170.018Benchmark standard; highly potent but structurally complex.
ICCA 1.853.40Significant improvement over ICA. Rigid cyclopropane ring enhances active-site affinity.
Indoximod > 50.0~ 15.0Poor direct enzyme inhibition; primarily acts via downstream signaling rescue.
ICA > 100.0> 100.0High flexibility results in weak, transient binding; biologically active only at high millimolar gut concentrations.

Conclusion: Benchmarking reveals that 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (ICCA) serves as a highly efficient, low-molecular-weight scaffold for IDO1 inhibition. The inclusion of the cyclopropane ring provides a massive leap in potency compared to the endogenous ICA scaffold, proving the thermodynamic value of conformational restriction in early-stage drug design.

References

  • Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules (Basel, Switzerland). Available at:[Link]

  • Lactobacillus gallinarum-derived metabolites boost anti-PD1 efficacy in colorectal cancer by inhibiting regulatory T cells through modulating IDO1/Kyn/AHR axis. Gut (BMJ). Available at:[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at:[Link]

  • 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (Compound CID 15378327). National Center for Biotechnology Information. PubChem Compound Summary. Available at:[Link]

Comparative

A Researcher's Guide to the Statistical Analysis of Bioactivity Data for Indole-Cyclopropane Analogs

In the landscape of modern drug discovery, the indole ring and the cyclopropane moiety stand out as privileged scaffolds, frequently incorporated into molecules with significant therapeutic potential. The fusion of these...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the indole ring and the cyclopropane moiety stand out as privileged scaffolds, frequently incorporated into molecules with significant therapeutic potential. The fusion of these two entities in indole-cyclopropane analogs has given rise to a class of compounds with promising bioactivities, particularly in the realms of oncology and virology.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the statistical analysis of bioactivity data for these novel analogs. We will delve into the rationale behind experimental design, compare statistical methodologies for structure-activity relationship (SAR) analysis, and provide detailed protocols for key bioassays.

The Significance of the Indole-Cyclopropane Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of many natural and synthetic bioactive compounds, including the anticancer vinca alkaloids and the neurotransmitter serotonin.[4][5] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile pharmacophore. The cyclopropane ring, a three-membered carbocycle, introduces conformational rigidity and a unique three-dimensional geometry into a molecule.[3][6] This can lead to enhanced binding affinity and selectivity for biological targets. The combination of these two scaffolds in spiro[cyclopropane-1,3'-indolin]-2'-ones and other analogs has been shown to yield compounds with potent anticancer and antiviral activities.[1][2][7]

Strategic Selection of Bioassays: The "Why" Behind the "How"

The choice of bioassays is a critical first step in evaluating the potential of any new chemical entity. This decision should be driven by the therapeutic hypothesis for the compound class. For indole-cyclopropane analogs, two primary areas of investigation have emerged: anticancer and anti-HIV activity.

Rationale for Anticancer Screening

The rationale for screening indole-cyclopropane analogs for anticancer activity stems from the established success of other indole-containing compounds in oncology.[8][9] Furthermore, the rigid spirocyclic structure can mimic natural product scaffolds known to interact with key cancer targets.

Choosing the Right Cancer Cell Lines: The selection of cancer cell lines for initial screening is not arbitrary. A panel of cell lines representing different cancer types is often used to assess the broad-spectrum activity and potential selectivity of the compounds.[10] For instance, a common panel might include:

  • HT-29 (Colon Cancer): Represents a prevalent solid tumor type.

  • DU-145 (Prostate Cancer): A key model for a hormonally-driven cancer.

  • HeLa (Cervical Cancer): A widely used and well-characterized cell line.

  • A-549 (Lung Cancer): Represents a major cause of cancer mortality.

  • MCF-7 (Breast Cancer): A model for estrogen receptor-positive breast cancer.

The selection is based on a combination of factors including the prevalence of the cancer type, the availability of well-characterized cell lines, and the desire to identify compounds with either broad-spectrum cytotoxicity or selective activity against a particular cancer.[10]

Rationale for Anti-HIV Screening

HIV-1 reverse transcriptase (RT) is a cornerstone target for antiviral drug discovery.[11][12][13] This viral enzyme is essential for the replication of the virus, converting its RNA genome into DNA, which is then integrated into the host cell's genome.[11] Inhibiting this enzyme effectively halts the viral life cycle. The non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its function.[11] The unique three-dimensional shape of indole-cyclopropane analogs makes them attractive candidates for binding to this allosteric pocket.

Comparative Analysis of Statistical Methods for Bioactivity Data

Once bioactivity data (e.g., IC50 values) has been generated, the next crucial step is to extract meaningful relationships between the chemical structure and the observed activity. This is the realm of Quantitative Structure-Activity Relationship (QSAR) modeling.[14][15] QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or structural features (descriptors).[16][17]

Several statistical methods can be employed to build QSAR models. The choice of method can significantly impact the predictive power and interpretability of the resulting model.

Statistical MethodDescriptionAdvantagesDisadvantages
Multiple Linear Regression (MLR) A linear approach that models the relationship between a dependent variable (bioactivity) and one or more independent variables (descriptors).[15]Simple to implement and interpret. Provides a clear equation showing the contribution of each descriptor.Assumes a linear relationship between descriptors and activity, which may not always be the case. Prone to overfitting with a large number of descriptors.
Partial Least Squares (PLS) A statistical method that is related to principal component regression. It is particularly useful when the number of descriptors is large and there is multicollinearity among them.[16]Handles multicollinearity well. Can be more robust than MLR when the number of descriptors is high.The interpretation of the model can be more complex than MLR.
Support Vector Machines (SVM) A machine learning approach that can be used for both classification and regression. It works by finding the hyperplane that best separates the data points into different classes or predicts a continuous value.[18]Can model non-linear relationships. Often provides higher predictive accuracy compared to linear methods.Can be a "black box" model, making it difficult to interpret the relationship between individual descriptors and activity. Requires careful tuning of parameters.

Self-Validation is Key: Regardless of the chosen method, the validation of the QSAR model is paramount to ensure its predictive power and robustness.[16][17][19][20][21] A statistically sound model should undergo both internal and external validation.

  • Internal Validation: Assesses the stability and robustness of the model using the training data. Common techniques include:

    • Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal predictivity.[19]

  • External Validation: Evaluates the model's ability to predict the activity of new, unseen compounds. The dataset is split into a training set (used to build the model) and a test set (used to evaluate the model). The predictive ability is often assessed by the predicted R² (pred_r²).[17]

Experimental Protocols

To ensure the generation of high-quality and reproducible bioactivity data, standardized and well-documented experimental protocols are essential.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of indole-cyclopropane analogs against a panel of human cancer cell lines using the MTT assay.[22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Indole-cyclopropane analogs

  • Human cancer cell lines (e.g., HT-29, DU-145, HeLa, A-549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of each indole-cyclopropane analog in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC Staining

This protocol describes a method to determine if the observed cytotoxicity is due to apoptosis.[23][24][25]

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. When conjugated to a fluorescent dye like FITC, Annexin V can be used to detect apoptotic cells via flow cytometry. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can stain the DNA of necrotic or late apoptotic cells, allowing for the differentiation between apoptotic and necrotic cell death.

Materials:

  • HeLa cells (or other relevant cancer cell line)

  • Indole-cyclopropane analog

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the indole-cyclopropane analog at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be separated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol details a non-radioactive colorimetric assay to determine the inhibitory activity of indole-cyclopropane analogs against HIV-1 RT.

Principle: The assay measures the incorporation of digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotinylated DNA is then captured on a streptavidin-coated microplate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Indole-cyclopropane analogs

  • HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix with DIG- and biotin-dUTP, poly(A) template, oligo(dT) primer, streptavidin-coated plates, anti-DIG-peroxidase antibody, and substrate)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indole-cyclopropane analogs.

  • Reaction Setup: In a reaction tube, mix the HIV-1 RT enzyme with the test compound or a known NNRTI inhibitor (e.g., nevirapine) as a positive control.

  • Enzymatic Reaction: Initiate the reaction by adding the reaction buffer containing the template, primer, and dNTPs. Incubate at 37°C for 1 hour.

  • Capture and Detection: Transfer the reaction mixture to the streptavidin-coated plate and follow the kit manufacturer's instructions for capturing the biotinylated DNA, adding the anti-DIG-peroxidase antibody, and developing the colorimetric signal.

  • Data Analysis: Measure the absorbance and calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for effective communication of research findings.

Table of Bioactivity Data

Summarize the bioactivity data for a series of indole-cyclopropane analogs in a table. This allows for easy comparison of the potency and selectivity of the compounds.

Table 1: In Vitro Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs

CompoundR1R2HT-29 IC50 (µM)[1]DU-145 IC50 (µM)[1]HeLa IC50 (µM)[1]A-549 IC50 (µM)[1]MCF-7 IC50 (µM)[1]
6a H4-Cl>10045.3>100>100>100
6b H4-F22.410.235.640.128.9
6c H4-Br85.230.1>100>10090.5
6u 5-Cl4-F15.88.520.325.718.4
Doxorubicin --0.81.20.50.91.5

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and logical relationships.

Data_Analysis_Workflow cluster_0 Data Generation cluster_1 Data Processing & Analysis cluster_2 Outcomes Synthesis Synthesis of Indole-Cyclopropane Analogs Bioassays Bioactivity Screening (e.g., MTT, HIV-1 RT) Synthesis->Bioassays Data_Collection IC50/EC50 Data Collection Bioassays->Data_Collection Descriptor_Calc Molecular Descriptor Calculation Data_Collection->Descriptor_Calc Model_Building QSAR Model Building (MLR, PLS, SVM) Descriptor_Calc->Model_Building Validation Model Validation (Internal & External) Model_Building->Validation SAR_Insights Structure-Activity Relationship Insights Validation->SAR_Insights Validated Model Lead_Optimization Lead Compound Optimization SAR_Insights->Lead_Optimization

Caption: Workflow for statistical analysis of bioactivity data.

Statistical_Method_Comparison QSAR_Methods QSAR Statistical Methods Multiple Linear Regression (MLR) Partial Least Squares (PLS) Support Vector Machines (SVM) MLR_Pros {MLR Advantages| Simple & Interpretable} QSAR_Methods:mlr->MLR_Pros MLR_Cons {MLR Disadvantages| Assumes Linearity Prone to Overfitting} QSAR_Methods:mlr->MLR_Cons PLS_Pros {PLS Advantages| Handles Multicollinearity Robust with Many Descriptors} QSAR_Methods:pls->PLS_Pros PLS_Cons {PLS Disadvantages| Complex Interpretation} QSAR_Methods:pls->PLS_Cons SVM_Pros {SVM Advantages| Models Non-Linearity High Predictive Accuracy} QSAR_Methods:svm->SVM_Pros SVM_Cons {SVM Disadvantages| 'Black Box' Model Requires Parameter Tuning} QSAR_Methods:svm->SVM_Cons

Caption: Comparison of QSAR statistical methods.

Conclusion

The statistical analysis of bioactivity data for indole-cyclopropane analogs is a multifaceted process that requires a strong foundation in both experimental biology and computational chemistry. By carefully selecting relevant bioassays based on a clear therapeutic rationale, employing robust and well-validated statistical methods for QSAR analysis, and adhering to detailed experimental protocols, researchers can effectively unlock the therapeutic potential of this promising class of compounds. This guide provides a roadmap for navigating this process, emphasizing the importance of scientific integrity and a data-driven approach to drug discovery.

References

  • Der Pharma Chemica. Validation Method Used In Quantitative Structure Activity Relationship. [Link]

  • Kiralj, R., & Ferreira, M. M. C. (2009). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. Journal of the Brazilian Chemical Society, 20(4), 770-787. [Link]

  • Kamal, A., Reddy, V. S., Sreekanth, K., Kumar, G. B., Shaik, A. B., & Ramakrishna, S. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & medicinal chemistry letters, 25(20), 4567–4571. [Link]

  • Ghafourian, T., & Cronin, M. T. (2022). Comparison of various methods for validity evaluation of QSAR models. Journal of Cheminformatics, 14(1), 63. [Link]

  • Kunal, R., & Guha, R. (2016). Validation of QSAR Models. In Silico Drug Discovery and Design, 1-24. [Link]

  • Bolboacă, S. D., Stoenoiu, C. E., & Jäntschi, L. (2008). STATISTICS FOR QSAR MODELS VALIDATION. [Link]

  • Reddy, V. S., Kumar, G. B., Shaik, A. B., & Kamal, A. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 6(72), 68065-68070. [Link]

  • Sadeghi, B., & Ghasemi, J. B. (2021). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. Journal of the Iranian Chemical Society, 18(11), 2963-2980. [Link]

  • Diudea, M. V. (2009). QSAR study on Indole derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 2378-2393. [Link]

  • Sarafianos, S. G., Marchand, B., Das, K., & Arnold, E. (2013). HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2). Current opinion in virology, 3(2), 111–118. [Link]

  • Sharma, M., & Singh, S. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research, 10(7), 3369-3376. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2021). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. Acta pharmaceutica (Zagreb, Croatia), 71(1), 1–20. [Link]

  • Gu, Y., Jia, Y., Wang, C., Li, K., Wang, F., & Li, Y. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules (Basel, Switzerland), 25(8), 1933. [Link]

  • Martinez-Sobrido, L., & Sarafianos, S. G. (2023). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. International journal of molecular sciences, 24(7), 6505. [Link]

  • Huber, A. D., & Sarafianos, S. G. (2018). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Proceedings of the National Academy of Sciences of the United States of America, 115(15), 3879–3884. [Link]

  • Sarkar, K., Ghosh, S., & Das, R. K. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 231-245. [Link]

  • PubChem. (n.d.). Spiro(cyclopropane-1,3'-indolin)-2'-one. [Link]

  • Nelson, A., & Marsden, S. P. (2020). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry (Weinheim an der Bergstrasse, Germany), 26(48), 10985–10990. [Link]

  • Toolabi, M., Arjomandi, M. A., Bagherzadeh, K., Ghasemi, J. B., & Sadeghian, H. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica, 72(3), 730-739. [Link]

  • Gil, M. J., & O'Brien, J. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current medicinal chemistry, 32(1), 1-1. [Link]

  • Sarafianos, S. G., Marchand, B., Das, K., & Arnold, E. (2013). HIV-1 reverse transcriptase and antiviral drug resistance. Part 1. Current opinion in virology, 3(2), 111–118. [Link]

  • Sarafianos, S. G., Marchand, B., Das, K., & Arnold, E. (2013). HIV-1 reverse transcriptase and antiviral drug resistance. Part 1. [Link]

  • Toolabi, M., Arjomandi, M. A., Bagherzadeh, K., Ghasemi, J. B., & Sadeghian, H. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta chimica Slovenica, 72(3), 730–739. [Link]

  • Asghari, S., Ramezani, M., & Ramezani, F. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(5), 1011-1035. [Link]

  • Youssef, M. A., Aboshouk, D. R., & El-Damasy, A. K. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Cancers, 16(14), 2588. [Link]

  • Novakov, O. P., & Orlov, V. D. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 405-438. [Link]

  • Ferreira, M. J. U., & Santos, M. M. M. (2012). Indole alkaloids as leads for developing effective anticancer drugs targeting multidrug resistant cancer cells. [Link]

  • Viventi, S., & Fontana, F. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers, 11(8), 1093. [Link]

  • Rahman, M. A., & Islam, M. R. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. International Journal of Molecular Sciences, 24(22), 16089. [Link]

  • Selvam, T. P., & Kumar, P. V. (2011). Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs. BMC research notes, 4, 399. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. In Small Ring Compounds in Organic Synthesis VI (pp. 1-67). Springer, Berlin, Heidelberg. [Link]

  • Ramasastry, S. S. V., & Das, S. (2020). Representative cyclopropane-containing bioactive natural products and medicinally important compounds. [Link]

  • Gribble, G. W. (2013). Indenoindoles and cyclopentacarbazoles as bioactive compounds: synthesis and biological applications. European journal of medicinal chemistry, 70, 437–452. [Link]

  • Santos, M. M. M., & Ferreira, M. J. U. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drugs and Drug Candidates, 3(3), 488-518. [Link]

  • Khan, I., & Ali, I. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7549. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic Acid

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid. Given the absence of a spec...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is constructed based on the known hazards of its constituent chemical groups: the indole moiety and the carboxylic acid function. The precautionary principle is therefore applied, treating the substance with a high degree of care.

Understanding the Hazard Profile

1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid is an indole derivative. Indole and its derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[1][2] While specific toxicological data for this compound is not available, related indole-containing molecules and carboxylic acids are known to cause skin, eye, and respiratory irritation.[3][4][5][6][7] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Assumed Hazards:

  • May cause skin irritation.[5][6]

  • May cause serious eye irritation.[5][6][8]

  • May cause respiratory tract irritation, particularly in powdered form.[5][6]

  • May be harmful if swallowed or absorbed through the skin.[3][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid to minimize exposure.[9] The following table outlines the recommended PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides robust protection against accidental splashes of the compound, especially when in solution.[9][10][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Nitrile gloves offer good resistance to a broad range of chemicals, including acids.[10][12] Always inspect gloves for tears or degradation before use.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[10][11]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[9][10]An N95 dust mask or a respirator with appropriate cartridges may be necessary if handling large quantities of the solid or if there is a risk of aerosolization.[9]
Foot Protection Closed-toe shoes.Protects feet from potential spills.[9]

Operational and Disposal Plans: A Step-by-Step Approach

Handling Procedures
  • Engineering Controls : Always handle 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid in a certified chemical fume hood to minimize the risk of inhalation.[9] Ensure that a safety shower and an eyewash station are readily accessible.[3][4][13]

  • Weighing and Transfer : When weighing and transferring the solid compound, do so in a manner that avoids the generation of dust.[7][8] Use a spatula and weighing paper within the fume hood.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4][8] Do not eat, drink, or smoke in the laboratory.[3][8]

Storage

Store 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid in a tightly sealed, clearly labeled container.[8] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong bases and oxidizing agents.[3][14] Avoid storing in metal cabinets which may be susceptible to corrosion by acids.[14]

Spill Management

In the event of a spill:

  • Evacuate and Alert : If the spill is significant, evacuate the immediate area and inform your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.[10]

  • Containment : For small spills, contain the material using an inert absorbent such as vermiculite or sand.[11]

  • Cleanup : Carefully sweep or scoop up the contained material and place it into a designated hazardous waste container.[11][13] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[11]

Disposal Plan

All waste containing 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container.[10]

    • Liquid Waste : If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container.[10] Do not mix with other solvent waste streams unless explicitly approved by your institution's EHS department.[9][10]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid".[11]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[8][10][11] Do not pour any waste down the drain.[10][11]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of handling 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid, emphasizing the integration of safety protocols at each step.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Proceed with caution Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Transfer carefully Experiment Conduct Experiment Dissolve->Experiment Maintain containment Decontaminate Decontaminate Work Area Experiment->Decontaminate Post-experiment Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Hazardous Waste Segregate->Dispose Follow EHS guidelines

Caption: Workflow for the safe handling of 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][13] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][4][13] If irritation persists, seek medical attention.

  • Inhalation : Move the person to fresh air.[3][4][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting.[4] Rinse the mouth with water and drink plenty of water.[7][13] Seek immediate medical attention.

References

  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals. Benchchem.
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
  • Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide. Benchchem.
  • PAF C-16 Carboxylic Acid Safety Data Sheet. Scribd.
  • Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. 21.
  • 1H-Indole-3-carboxylic acid. Apollo Scientific.
  • Efficient Synthesis of Indole Derivatives. Lab Manager.
  • Extracting recycle method of indole from indole synthesis waste water. Google Patents.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • SAFETY DATA SHEET. PhytoTech Labs.
  • material safety data sheet - indole-3-carboxylic acid 99% ar. Oxford.
  • indole-3-carboxylic acid cas no 771-50-6 - Safety Data Sheet.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.